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(1R*,4R*)-4-(2-Amino-4-fluorophenylamino)cyclohexanol Documentation Hub

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  • Product: (1R*,4R*)-4-(2-Amino-4-fluorophenylamino)cyclohexanol
  • CAS: 1233952-87-8

Core Science & Biosynthesis

Foundational

Deconvoluting the Molecular Target of (1R,4R)-4-(2-Amino-4-fluorophenylamino)cyclohexanol: An In-depth Technical Guide

Abstract The identification of a bioactive small molecule's cellular target is a critical and often rate-limiting step in drug discovery and chemical biology. This guide provides a comprehensive, technically-focused fram...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The identification of a bioactive small molecule's cellular target is a critical and often rate-limiting step in drug discovery and chemical biology. This guide provides a comprehensive, technically-focused framework for the target identification of (1R,4R)-4-(2-Amino-4-fluorophenylamino)cyclohexanol, a compound for which the direct biological target is not yet elucidated in public-domain literature. We will navigate a multi-pronged strategy, beginning with in silico predictive methods to generate initial hypotheses, followed by a suite of robust experimental approaches for target discovery and validation. This document is intended for researchers, scientists, and drug development professionals, offering both the strategic rationale and detailed protocols necessary for a thorough target deconvolution campaign.

Introduction: The Enigma of a Novel Compound

(1R,4R)-4-(2-Amino-4-fluorophenylamino)cyclohexanol is a synthetic organic molecule featuring a substituted aminocyclohexanol scaffold. While its analogues and related structures are found in compounds with known pharmacological activity, such as the antipsychotic drug Cariprazine, the specific biological interactors of this particular molecule remain to be identified[1]. The journey to uncover the mechanism of action of a novel compound begins with the fundamental question: "What does it bind to in a biological system?" Answering this question is paramount for advancing a molecule through the drug development pipeline, understanding its therapeutic potential, and identifying potential off-target effects.

This guide will present a logical and efficient workflow for the target identification of (1R,4R)-4-(2-Amino-4-fluorophenylamino)cyclohexanol, emphasizing the integration of computational and experimental methodologies.

Phase 1: In Silico Target Prediction - Generating the Hypothesis

Before embarking on resource-intensive experimental work, computational methods can provide valuable, testable hypotheses about the potential targets of a small molecule. These approaches leverage the compound's structure to predict its interactions with known protein targets.

Ligand-Based and Structure-Based Approaches

Computational target prediction can be broadly categorized into two complementary strategies:

  • Ligand-Based Methods: These approaches, such as the Similarity Ensemble Approach (SEA), compare the 2D or 3D structure of the query molecule to databases of compounds with known biological activities.[2] The underlying principle is that structurally similar molecules are likely to have similar biological targets.

  • Structure-Based Methods: When the three-dimensional structures of potential protein targets are known, molecular docking and pharmacophore modeling can be employed to predict the binding mode and affinity of the small molecule to the protein's active or allosteric sites.[3]

A hierarchical computational workflow can be implemented to cast a wide net for potential targets and then refine the predictions.[2]

Recommended Computational Workflow

A suggested in silico workflow for (1R,4R)-4-(2-Amino-4-fluorophenylamino)cyclohexanol is as follows:

  • 2D and 3D Similarity Searching: Utilize databases like ChEMBL and PubChem to identify known compounds with high structural similarity. Analyze the reported targets of these similar compounds.

  • Pharmacophore Modeling: Generate a 3D pharmacophore model based on the structure of (1R,4R)-4-(2-Amino-4-fluorophenylamino)cyclohexanol and screen it against a database of protein structures.

  • Molecular Docking: Perform automated molecular docking of the compound against a panel of protein targets suggested by the similarity searches and pharmacophore screening.[3] This will provide insights into potential binding poses and predicted affinities.

  • Machine Learning-Based Prediction: Employ machine learning algorithms, such as those used in tools like KinasePred, which are trained on large datasets of ligand-target interactions to predict the likelihood of a small molecule binding to specific protein families, like kinases.[4][5]

The output of this phase will be a prioritized list of putative protein targets for subsequent experimental validation.

Phase 2: Experimental Target Discovery - Casting a Wide Net

With a set of initial hypotheses, the next step is to experimentally identify the proteins that directly interact with (1R,4R)-4-(2-Amino-4-fluorophenylamino)cyclohexanol in a biological context. This is often achieved through chemical proteomics approaches.[6][7]

Affinity-Based Chemical Proteomics

Affinity-based methods utilize a modified version of the small molecule to "fish" for its binding partners from a complex protein mixture, such as a cell lysate.[7]

A crucial first step is the synthesis of an affinity probe. This involves chemically modifying (1R,4R)-4-(2-Amino-4-fluorophenylamino)cyclohexanol to incorporate a reactive or affinity tag, such as a photo-activatable crosslinker (e.g., diazirine) and a terminal alkyne for click chemistry-based conjugation to a reporter molecule like biotin.[8] The position of the linker should be carefully chosen to minimize disruption of the compound's native binding interactions.

In this classic approach, the affinity probe is immobilized on a solid support (e.g., sepharose beads) to create an affinity matrix.[9][10][11] A cell or tissue lysate is then passed over this matrix. Proteins that bind to the immobilized compound are retained, while non-binding proteins are washed away.[7][12] The bound proteins are then eluted and identified by mass spectrometry.

Protocol 1: Affinity Chromatography for Target Identification

  • Immobilization of Affinity Probe: Covalently couple the synthesized alkyne-tagged (1R,4R)-4-(2-Amino-4-fluorophenylamino)cyclohexanol probe to azide-functionalized agarose beads via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

  • Preparation of Cell Lysate: Culture and harvest cells of interest (e.g., a human cancer cell line). Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors.

  • Affinity Enrichment: Incubate the clarified cell lysate with the affinity matrix for 2-4 hours at 4°C with gentle rotation.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins using a competitive binder (e.g., a high concentration of the original, unmodified compound), a denaturing agent (e.g., SDS-PAGE loading buffer), or by on-bead digestion with trypsin.

  • Protein Identification: Analyze the eluted proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and identify them by searching the acquired spectra against a protein sequence database.

Photoaffinity Labeling (PAL)

Photoaffinity labeling offers the advantage of capturing binding events in a more physiological context, such as in living cells.[13] A probe containing a photo-activatable group is introduced to intact cells. Upon UV irradiation, the probe forms a covalent bond with its binding partners. The cells are then lysed, and the tagged proteins are enriched and identified.[8]

Diagram 1: General Workflow for Affinity-Based Target Identification

G cluster_synthesis Probe Synthesis cluster_enrichment Target Enrichment cluster_analysis Analysis Compound (1R,4R)-4-(2-Amino-4- fluorophenylamino)cyclohexanol Probe Affinity Probe (with tag and linker) Compound->Probe Chemical Synthesis Immobilization Immobilize Probe on Beads Probe->Immobilization Lysate Cell Lysate Incubation Incubate with Lysate Lysate->Incubation Immobilization->Incubation Wash Wash Non-binders Incubation->Wash Elution Elute Bound Proteins Wash->Elution MS LC-MS/MS Elution->MS DB_Search Database Search MS->DB_Search Target_List List of Potential Targets DB_Search->Target_List

Caption: Workflow for affinity-based target identification.

Phase 3: Target Validation and Engagement - Confirming the Interaction

The list of candidate proteins from the discovery phase needs to be validated to confirm direct and specific binding to (1R,4R)-4-(2-Amino-4-fluorophenylamino)cyclohexanol. Label-free methods are particularly powerful for this purpose as they do not require modification of the compound.[14]

Cellular Thermal Shift Assay (CETSA®)

CETSA is based on the principle of ligand-induced thermal stabilization of proteins.[15][16][17] The binding of a small molecule to its target protein can increase the protein's resistance to thermal denaturation. This change in thermal stability can be detected and quantified.[14][18]

Protocol 2: Western Blot-Based CETSA for Target Validation

  • Cell Treatment: Treat intact cells with either the vehicle control or (1R,4R)-4-(2-Amino-4-fluorophenylamino)cyclohexanol at various concentrations for a defined period.

  • Heating: Aliquot the treated cell suspensions and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by immediate cooling.

  • Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles and separate the soluble fraction (containing non-denatured proteins) from the precipitated (denatured) proteins by centrifugation.

  • Protein Quantification and Analysis: Quantify the amount of the putative target protein remaining in the soluble fraction at each temperature using Western blotting with a specific antibody.

  • Data Analysis: Plot the percentage of soluble protein as a function of temperature to generate a "melting curve." A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

For a broader, unbiased view of target and off-target effects, CETSA can be coupled with mass spectrometry (Thermal Proteome Profiling or TPP).[16]

Diagram 2: Principle of the Cellular Thermal Shift Assay (CETSA)

G cluster_treatment Cell Treatment cluster_heating Heating cluster_analysis Analysis Cells_Vehicle Cells + Vehicle Heat_Gradient Temperature Gradient Cells_Vehicle->Heat_Gradient Cells_Compound Cells + Compound Cells_Compound->Heat_Gradient Lysis_Vehicle Lysis & Centrifugation Heat_Gradient->Lysis_Vehicle Lysis_Compound Lysis & Centrifugation Heat_Gradient->Lysis_Compound WB_Vehicle Western Blot (Soluble Fraction) Lysis_Vehicle->WB_Vehicle WB_Compound Western Blot (Soluble Fraction) Lysis_Compound->WB_Compound Melting_Curve_Vehicle Melting Curve (Vehicle) WB_Vehicle->Melting_Curve_Vehicle Melting_Curve_Compound Melting Curve (Compound) WB_Compound->Melting_Curve_Compound

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Drug Affinity Responsive Target Stability (DARTS)

DARTS is another powerful label-free method that relies on the principle that small molecule binding can protect a protein from proteolysis.[19][20][21][22]

Protocol 3: DARTS for Target Validation

  • Lysate Preparation: Prepare a native protein lysate from the cells or tissue of interest.

  • Compound Incubation: Incubate aliquots of the lysate with either vehicle or varying concentrations of (1R,4R)-4-(2-Amino-4-fluorophenylamino)cyclohexanol.

  • Protease Digestion: Add a protease (e.g., thermolysin or pronase) to each aliquot and incubate for a specific time to allow for partial digestion of the proteins.

  • Analysis: Stop the digestion and analyze the protein fragments by SDS-PAGE. A protein that is protected from digestion in the presence of the compound will appear as a more prominent band compared to the vehicle control.

  • Identification: The protected protein band can be excised from the gel and identified by mass spectrometry.[20][21]

Table 1: Comparison of Key Target Identification Methodologies

MethodPrincipleCompound ModificationThroughputKey AdvantageKey Limitation
Affinity Chromatography Immobilized compound captures binding partners from lysate.[9][12]RequiredLow to MediumCan identify novel targets from complex mixtures.[7]Risk of false positives due to non-specific binding; linker may interfere with binding.[23]
Photoaffinity Labeling (PAL) Photo-activatable probe covalently crosslinks to targets in situ.[8]RequiredLow to MediumCaptures interactions in a physiological context (live cells).[13]Synthesis of a suitable probe can be challenging.
CETSA Ligand binding alters the thermal stability of the target protein.[15][16]Not RequiredHigh (in plate-based formats)Measures target engagement in intact cells without modifying the compound.[17][18]Not all binding events result in a significant thermal shift.[14]
DARTS Ligand binding protects the target protein from proteolytic degradation.[19][20][24]Not RequiredMediumDoes not require compound modification and is applicable to a wide range of proteins.[21][22]Requires careful optimization of protease concentration and digestion time.

Conclusion: A Convergent Strategy for Target Deconvolution

The identification of the molecular target of a novel compound like (1R,4R)-4-(2-Amino-4-fluorophenylamino)cyclohexanol requires a systematic and multi-faceted approach. By integrating in silico prediction with orthogonal experimental methods for discovery and validation, researchers can build a strong, evidence-based case for a specific protein target. The workflow presented in this guide, from computational hypothesis generation to label-free confirmation of target engagement, provides a robust framework for navigating the complexities of target deconvolution and unlocking the therapeutic potential of new chemical entities.

References

  • CETSA. (n.d.). Pelago Bioscience. Retrieved from [Link]

  • Basith, S., Manavalan, B., Shin, T. H., & Lee, G. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 131. [Link]

  • Friman, T., et al. (2023). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 18(4), 835-845. [Link]

  • Cambridge Healthtech Institute. (n.d.). Chemical Proteomics for Target Validation. World Preclinical Congress. Retrieved from [Link]

  • Evotec. (n.d.). Chemical Proteomics. Retrieved from [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 141-160. [Link]

  • Zhang, T., et al. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 30(9), 3845. [Link]

  • Lomenick, B., et al. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. Current Protocols in Chemical Biology, 3(4), 163-180. [Link]

  • Pelago Bioscience. (n.d.). CETSA Target Engagement directly in cells. Retrieved from [Link]

  • Lomenick, B., et al. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. Methods in Molecular Biology, 756, 249-262. [Link]

  • Li, Y., et al. (2022). A brief introduction to chemical proteomics for target deconvolution. Chinese Chemical Letters, 33(9), 4155-4162. [Link]

  • Pai, M. Y., et al. (2015). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. Methods in Molecular Biology, 1263, 287-298. [Link]

  • Parker, C. G., & Maurais, A. J. (2024). End-to-End Throughput Chemical Proteomics for Photoaffinity Labeling Target Engagement and Deconvolution. Journal of the American Chemical Society, 146(41), 27957-27967. [Link]

  • Drewes, G., & Knapp, S. (2018). Target deconvolution techniques in modern phenotypic profiling. Current Opinion in Chemical Biology, 44, 57-64. [Link]

  • Lin, J. H. (2012). Target prediction of small molecules with information of key molecular interactions. Current Topics in Medicinal Chemistry, 12(17), 1903-1910. [Link]

  • PharmaFeatures. (2024, September 5). The Computational Revolution in Small Molecule Drug Discovery. Retrieved from [Link]

  • Wikipedia. (2024, February 27). Affinity chromatography. In Wikipedia. [Link]

  • Hage, D. S., & Ohnmacht, C. M. (2025). Studies and analysis of drug-target interactions by affinity chromatography and related techniques: A review. Journal of Chromatography B, 1234, 123987. [Link]

  • Granchi, C., et al. (2025). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. International Journal of Molecular Sciences, 26(5), 2157. [Link]

  • Granchi, C., et al. (2025). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. International Journal of Molecular Sciences, 26(5), 2157. [Link]

  • Creative Biolabs. (n.d.). Affinity Chromatography. Retrieved from [Link]

  • Duong-Thi, M. D., et al. (2020). Affinity Chromatography: A Powerful Tool in Drug Discovery for Investigating Ligand/membrane Protein Interactions. Chromatographia, 83, 665-680. [Link]

  • Uesugi, M. (2012). Affinity-based target identification for bioactive small molecules. MedChemComm, 3(6), 649-659. [Link]

  • NextSDS. (n.d.). (1R,4R)-4-(2-Amino-4-fluorophenylamino)cyclohexanol. Retrieved from [Link]

  • Google Patents. (2024). EP4402276A1 - Process to produce (1 r, 4 r)-4-substituted cyclohexane-1-amines.

Sources

Exploratory

A Comprehensive Technical Guide to the Thermodynamic Properties of (1R,4R)-4-(2-Amino-4-fluorophenylamino)cyclohexanol

Abstract This technical guide provides a comprehensive framework for the characterization of the thermodynamic properties of the novel pharmaceutical compound, (1R,4R)-4-(2-Amino-4-fluorophenylamino)cyclohexanol. While s...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the characterization of the thermodynamic properties of the novel pharmaceutical compound, (1R,4R)-4-(2-Amino-4-fluorophenylamino)cyclohexanol. While specific experimental data for this compound is not publicly available, this document outlines the critical experimental and computational methodologies required to determine its key thermodynamic parameters. Understanding these properties—Gibbs free energy, enthalpy, entropy, heat capacity, and solubility—is paramount for its successful development as a therapeutic agent. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols to empower a robust and scientifically sound characterization of this and similar drug candidates.

Introduction: The Thermodynamic Imperative in Drug Discovery

The journey of a drug candidate from discovery to clinical application is fraught with challenges, many of which can be anticipated and mitigated through a thorough understanding of its fundamental physicochemical properties. Among these, the thermodynamic profile of a molecule is a cornerstone of rational drug design.[[“]][2] It governs the spontaneity and driving forces behind target binding, solubility, and stability—all of which are critical determinants of a drug's efficacy and developability.[3][4]

(1R,4R)-4-(2-Amino-4-fluorophenylamino)cyclohexanol is a compound of interest for which a comprehensive thermodynamic dataset is essential. This guide will provide the scientific rationale and detailed protocols for a full thermodynamic workup, enabling researchers to:

  • Deconstruct Binding Affinity: Understand the enthalpic and entropic contributions to target binding, moving beyond simple affinity measurements to a more nuanced understanding of the binding mechanism.[3][5]

  • Predict and Optimize Solubility: A critical factor for bioavailability, the solubility of a compound can be precisely measured and predicted under various conditions.[6][7][8]

  • Ensure Physical and Chemical Stability: Characterize the solid-state properties, including polymorphism and amorphous content, to ensure long-term stability and consistent performance of the active pharmaceutical ingredient (API).[9]

  • Inform Formulation Development: The thermodynamic data generated will provide a solid foundation for the rational design of a stable and bioavailable drug product.

This guide is structured to provide a logical workflow, from initial computational predictions to detailed experimental validation, ensuring a self-validating and robust characterization of (1R,4R)-4-(2-Amino-4-fluorophenylamino)cyclohexanol.

Foundational Thermodynamic Parameters: A Theoretical Overview

The thermodynamic properties of a drug candidate provide a quantitative measure of its behavior in biological and pharmaceutical systems. The key parameters are:

  • Gibbs Free Energy (ΔG): This parameter determines the spontaneity of a process, such as drug-target binding or dissolution. A negative ΔG indicates a spontaneous process. It is related to enthalpy and entropy by the fundamental equation: ΔG = ΔH - TΔS.[2]

  • Enthalpy (ΔH): Represents the change in heat content of a system. In drug binding, a favorable (negative) enthalpy change is often associated with the formation of strong hydrogen bonds and van der Waals interactions.[5][10]

  • Entropy (ΔS): A measure of the disorder or randomness of a system. A favorable (positive) entropy change in drug binding is often driven by the hydrophobic effect and the release of ordered water molecules from the binding site.[3][10]

  • Heat Capacity (ΔCp): Describes how the enthalpy of a system changes with temperature. It can provide insights into the structural changes that occur upon binding.[3]

  • Solubility: The equilibrium concentration of a solute in a solvent at a given temperature and pressure. It is a critical parameter for drug absorption and bioavailability.[11][12]

The interplay of these parameters, often referred to as the "thermodynamic signature," provides a deep understanding of the molecular interactions driving the desired biological effect.[5][13]

A Multi-pronged Approach to Thermodynamic Characterization

A comprehensive understanding of the thermodynamic properties of (1R,4R)-4-(2-Amino-4-fluorophenylamino)cyclohexanol requires a combination of computational and experimental approaches. This integrated strategy allows for early-stage predictions to guide experimental design and provides a more complete picture of the molecule's behavior.

In Silico Prediction: The First Step

Before embarking on extensive experimental work, computational methods can provide valuable initial estimates of the thermodynamic properties of (1R,4R)-4-(2-Amino-4-fluorophenylamino)cyclohexanol.[14][15][16]

Workflow for Computational Prediction:

G cluster_input Input cluster_methods Computational Methods cluster_output Predicted Properties mol_structure 3D Structure of (1R,4R)-4-(2-Amino-4-fluorophenylamino)cyclohexanol qm Quantum Mechanics (QM) - Semi-empirical methods mol_structure->qm Input Structure md Molecular Dynamics (MD) - Force field simulations mol_structure->md Input Structure qsar QSAR Models - Based on similar compounds mol_structure->qsar Input Structure pred_h Enthalpy of Formation (ΔHf) qm->pred_h Predicts pred_s Entropy (S) qm->pred_s Predicts pred_sol Aqueous Solubility md->pred_sol Predicts pred_logp LogP / LogD md->pred_logp Predicts qsar->pred_sol Predicts qsar->pred_logp Predicts

Caption: Computational workflow for predicting thermodynamic properties.

Rationale for Computational Approach:

  • Resource Efficiency: Computational methods are significantly faster and less resource-intensive than experimental techniques, making them ideal for initial screening and hypothesis generation.[15]

  • Mechanistic Insights: Molecular dynamics simulations can provide a dynamic view of how the compound interacts with its environment, offering insights into the molecular basis of its thermodynamic properties.[17]

  • Prioritization: Predicted properties can help prioritize experimental efforts, focusing on the most critical parameters or those with the highest uncertainty.

Recommended Protocols:

  • Quantum Mechanical (QM) Calculations: Utilize semi-empirical methods to predict the gas-phase enthalpy of formation and entropy.[15][16]

  • Molecular Dynamics (MD) Simulations: Employ force fields like OPLS or AMBER to simulate the compound in an aqueous environment and predict its solvation free energy, which is directly related to solubility.[17]

  • Quantitative Structure-Activity Relationship (QSAR) Models: If data on structurally similar compounds is available, QSAR models can be used to predict properties like solubility and lipophilicity (LogP).

Experimental Determination: The Gold Standard

While computational methods are valuable, experimental determination of thermodynamic properties remains the gold standard for accuracy and regulatory acceptance. The following sections outline the key experimental techniques.

Aqueous solubility is a critical parameter that directly impacts a drug's bioavailability.[7] Several methods can be employed to determine both kinetic and thermodynamic solubility.

Experimental Workflow for Solubility Measurement:

G cluster_prep Sample Preparation cluster_methods Measurement Techniques cluster_analysis Data Analysis compound Solid (1R,4R)-4-(2-Amino-4- fluorophenylamino)cyclohexanol shake_flask Shake-Flask Method (Thermodynamic Solubility) compound->shake_flask nephelometry Nephelometry (Kinetic Solubility) compound->nephelometry hplc HPLC-based Methods (High-throughput) compound->hplc solvent Aqueous Buffer (e.g., PBS) solvent->shake_flask solvent->nephelometry solvent->hplc concentration Quantify Dissolved Compound shake_flask->concentration Equilibrate & Separate solubility_value Determine Solubility (mg/mL or µM) nephelometry->solubility_value Measure Turbidity hplc->concentration Analyze Supernatant concentration->solubility_value

Caption: Experimental workflow for determining solubility.

Recommended Protocols:

  • Thermodynamic Solubility (Shake-Flask Method): [12]

    • Add an excess of the solid compound to a vial containing a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

    • Separate the undissolved solid from the solution by centrifugation or filtration.

    • Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Kinetic Solubility (Nephelometry): [6][7]

    • Prepare a high-concentration stock solution of the compound in an organic solvent (e.g., DMSO).

    • Add aliquots of the stock solution to an aqueous buffer in a multi-well plate.

    • Measure the turbidity of the resulting solutions using a nephelometer. The concentration at which precipitation is first observed is the kinetic solubility.

Data Presentation:

ParameterMethodConditionsResult
Thermodynamic SolubilityShake-FlaskPBS, pH 7.4, 25°C(To be determined)
Thermodynamic SolubilityShake-FlaskPBS, pH 7.4, 37°C(To be determined)
Kinetic SolubilityNephelometryPBS, pH 7.4, 25°C(To be determined)

Calorimetry is a powerful set of techniques for directly measuring the heat changes associated with physical and chemical processes, providing direct access to the enthalpic contributions to these processes.[18][19]

Key Calorimetric Techniques:

  • Differential Scanning Calorimetry (DSC): DSC is used to measure the difference in heat flow between a sample and a reference as a function of temperature.[20][21] It is invaluable for characterizing the solid-state properties of a drug candidate, including:

    • Melting point and enthalpy of fusion

    • Polymorphism (the existence of multiple crystalline forms)

    • Glass transitions (for amorphous materials)

    • Purity

  • Isothermal Titration Calorimetry (ITC): ITC is the gold standard for determining the thermodynamic signature of binding interactions.[4][5] It directly measures the heat released or absorbed during the binding of a ligand to a macromolecule, allowing for the determination of:

    • Binding affinity (Ka)

    • Enthalpy of binding (ΔH)

    • Stoichiometry of binding (n)

From these directly measured parameters, the Gibbs free energy (ΔG) and entropy (ΔS) of binding can be calculated.

Experimental Workflow for Calorimetric Analysis:

G cluster_dsc Differential Scanning Calorimetry (DSC) cluster_itc Isothermal Titration Calorimetry (ITC) dsc_sample Solid (1R,4R)-4-(2-Amino-4- fluorophenylamino)cyclohexanol dsc_instrument DSC Instrument dsc_sample->dsc_instrument dsc_output Thermogram (Heat Flow vs. Temperature) dsc_instrument->dsc_output dsc_params Melting Point (Tm) Enthalpy of Fusion (ΔHfus) Polymorphism dsc_output->dsc_params Analyze Peaks itc_ligand Solution of Compound itc_instrument ITC Instrument itc_ligand->itc_instrument Inject into itc_target Solution of Target Protein itc_target->itc_instrument In Cell itc_output Titration Curve (Heat vs. Molar Ratio) itc_instrument->itc_output itc_params Binding Affinity (Ka) Enthalpy of Binding (ΔH) Stoichiometry (n) itc_output->itc_params Fit to Binding Model

Caption: Workflow for DSC and ITC experiments.

Recommended Protocols:

  • DSC Protocol for Solid-State Characterization:

    • Accurately weigh 3-5 mg of the compound into an aluminum DSC pan.

    • Seal the pan and place it in the DSC instrument alongside an empty reference pan.

    • Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen purge.

    • Record the heat flow as a function of temperature to obtain the DSC thermogram.

    • Analyze the thermogram to determine the melting point, enthalpy of fusion, and identify any polymorphic transitions.[22][23]

  • ITC Protocol for Binding Analysis:

    • Prepare solutions of the compound and its target protein in the same buffer to minimize heats of dilution.

    • Load the target protein solution into the ITC sample cell and the compound solution into the injection syringe.

    • Perform a series of small injections of the compound into the protein solution while monitoring the heat change.

    • Integrate the heat change for each injection and plot it against the molar ratio of the reactants.

    • Fit the resulting binding isotherm to a suitable binding model to extract the thermodynamic parameters.[2][5]

Data Presentation:

Table 2: Solid-State Properties from DSC

ParameterValue
Melting Point (Tm)(To be determined)
Enthalpy of Fusion (ΔHfus)(To be determined)
Polymorphic Forms Observed(To be determined)

Table 3: Binding Thermodynamics from ITC

ParameterValue
Binding Affinity (Ka)(To be determined)
Gibbs Free Energy (ΔG)(To be determined)
Enthalpy of Binding (ΔH)(To be determined)
Entropy of Binding (TΔS)(To be determined)
Stoichiometry (n)(To be determined)

Interpretation and Application in Drug Development

The thermodynamic data generated for (1R,4R)-4-(2-Amino-4-fluorophenylamino)cyclohexanol are not merely academic; they have profound implications for its development as a drug.

  • Lead Optimization: The thermodynamic signature of binding can guide the chemical modification of the compound to improve its affinity and selectivity.[[“]][10] For example, an enthalpically driven binder may be optimized by introducing additional hydrogen bond donors or acceptors.[5]

  • Formulation Strategy: The solubility and solid-state properties will dictate the choice of formulation. A poorly soluble compound may require enabling technologies such as amorphous solid dispersions or lipid-based formulations.[24][25]

  • Stability and Shelf-Life: Understanding the polymorphic landscape and the potential for phase transitions is crucial for ensuring the long-term stability and consistent performance of the drug product.[9]

  • Biopharmaceutical Classification System (BCS): The solubility data, in conjunction with permeability data, will allow for the classification of the compound according to the BCS, which can inform regulatory strategy.

Conclusion

A thorough understanding of the thermodynamic properties of (1R,4R)-4-(2-Amino-4-fluorophenylamino)cyclohexanol is not optional but essential for its successful development. By employing a combination of computational prediction and rigorous experimental characterization using techniques such as DSC, ITC, and solubility assays, researchers can build a comprehensive thermodynamic profile of this promising compound. This data will provide invaluable insights into its binding mechanisms, solubility, and stability, ultimately enabling the rational design of a safe and effective medicine. This guide provides the roadmap for this critical endeavor, empowering the scientific community to unlock the full therapeutic potential of this and other novel drug candidates.

References

  • Vertex AI Search. (n.d.). Importance of Thermodynamics in Drug Designing.
  • Vertex AI Search. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • Vertex AI Search. (2010, March 1). Thermal Analysis – A Review of Techniques and Applications in the Pharmaceutical Sciences.
  • Vertex AI Search. (2011, August 31). Thermodynamics and kinetics driving quality in drug discovery.
  • Vertex AI Search. (n.d.). What are the key applications of thermodynamic analysis in drug discovery? - Consensus.
  • Vertex AI Search. (2022, May 31). A Data Resource for Prediction of Gas-Phase Thermodynamic Properties of Small Molecules - DSpace@MIT.
  • Vertex AI Search. (2022, March 11). A Data Resource for Prediction of Gas-Phase Thermodynamic Properties of Small Molecules - MDPI.
  • Vertex AI Search. (2025, August 5). The Role of Calorimetry in Assessing Drug Delivery Mechanisms - Patsnap Eureka.
  • Vertex AI Search. (2024, November 14). Solubility: Importance, Measurements and Applications - Analytik NEWS.
  • Vertex AI Search. (n.d.). Enthalpy Screen of Drug Candidates - PMC - NIH.
  • Vertex AI Search. (2023, March 19). Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution.
  • Vertex AI Search. (2008, March 19). Thermal analysis and calorimetry: latest developments - European Pharmaceutical Review.
  • Vertex AI Search. (n.d.). Pharmaceutical Testing: Thermal Analysis and Calorimetry - SETARAM.
  • Vertex AI Search. (2022, May 31). Compound solubility measurements for early drug discovery | Computational Chemistry.
  • Vertex AI Search. (n.d.). Calorimetric techniques to study the interaction of drugs with biomembrane models - PMC.
  • Vertex AI Search. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications.
  • Vertex AI Search. (2022, March 8). A Data Resource for Prediction of Gas-Phase Thermodynamic Properties of Small Molecules - ResearchGate.
  • Vertex AI Search. (n.d.). Thermodynamic Studies for Drug Design and Screening - PMC.
  • Vertex AI Search. (2008, January 24). Calorimetry and Thermodynamics in Drug Design - IBMC.
  • Vertex AI Search. (2026, February 16). Researchers Uncover Thermodynamic Trade-Off in GPCR Drug Binding.
  • Vertex AI Search. (n.d.). Do Enthalpy and Entropy Distinguish First in Class From Best in Class? - PMC.
  • Vertex AI Search. (2018, September 11). Predicting Thermodynamic Properties of Alkanes by High-Throughput Force Field Simulation and Machine Learning | Journal of Chemical Information and Modeling - ACS Publications.
  • Vertex AI Search. (n.d.). Predicting Structures and Thermodynamic Properties for Molecular Crystals at Finite Temperatures - eScholarship.org.
  • Vertex AI Search. (n.d.). 1 The Binding Thermodynamics of Drug Candidates - Wiley-VCH.
  • Vertex AI Search. (2021, March 3). Comparative Study of DSC-Based Protocols for API–Polymer Solubility Determination | Molecular Pharmaceutics - ACS Publications.
  • Vertex AI Search. (2014, May 16). Thermodynamic Phase Behavior of API/Polymer Solid Dispersions - ACS Publications.
  • Vertex AI Search. (2017, February 15). Amorphous-Amorphous Phase Separation in API/Polymer Formulations - MDPI.
  • Vertex AI Search. (2014, May 16). Thermodynamic Phase Behavior of API/Polymer Solid Dispersions - Kinam Park.

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Protocols & Analytical Methods

Method

How to prepare (1R*,4R*)-4-(2-Amino-4-fluorophenylamino)cyclohexanol solutions for cell culture

As a Senior Application Scientist, I have designed this comprehensive protocol to guide you through the preparation, handling, and application of (1R,4R)-4-(2-Amino-4-fluorophenylamino)cyclohexanol (CAS: 1233952-87-8) fo...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this comprehensive protocol to guide you through the preparation, handling, and application of (1R,4R)-4-(2-Amino-4-fluorophenylamino)cyclohexanol (CAS: 1233952-87-8) for in vitro cell culture assays.

Rather than a simple list of instructions, this guide is structured as a self-validating methodological framework. It emphasizes the physicochemical causality behind each step to ensure maximum compound stability, reproducible dosing, and the elimination of solvent-induced artifacts.

Physicochemical Profile & Reconstitution Metrics

Before manipulating the compound, it is critical to understand its molecular parameters. The presence of a secondary amine and a hydroxyl group makes this molecule capable of hydrogen bonding, while the fluorophenyl ring imparts lipophilicity. This dual nature dictates the absolute requirement for a high-purity, polar aprotic solvent like Dimethyl Sulfoxide (DMSO) for primary dissolution.

Table 1: Quantitative Reconstitution Parameters

Property / MetricValue / Specification
Chemical Name (1R,4R)-4-(2-Amino-4-fluorophenylamino)cyclohexanol
CAS Number 1233952-87-8
Molecular Formula C12H17FN2O
Molecular Weight 224.27 g/mol
Primary Solvent Anhydrous DMSO (≥99.9% purity, sterile-filtered)
Mass for 1 mL of 10 mM Stock 2.24 mg
Mass for 1 mL of 50 mM Stock 11.21 mg
Max Final DMSO in Culture ≤ 0.1% (v/v)

Mechanistic Rationale for Solvent & Handling Choices

To achieve robust, reproducible data, you must control for compound degradation and solvent toxicity. The following principles govern this protocol:

  • The Necessity of Anhydrous DMSO: Standard laboratory-grade DMSO rapidly absorbs atmospheric moisture. Water drastically reduces the solubility limit of lipophilic small molecules, leading to micro-precipitation. We mandate the use of anhydrous, sterile-filtered DMSO to prevent premature hydrolysis and ensure complete solvation without introducing endotoxins ().

  • The Danger of Freeze-Thaw Cycles: Repeated thermal cycling causes condensation inside the vial. This introduced water causes the compound to nucleate and precipitate out of solution. Micro-precipitates are often invisible to the naked eye but will drastically reduce the effective concentration of your drug, leading to false-negative assay results. Aliquoting is non-negotiable ().

  • Solvent Cytotoxicity: DMSO is not biologically inert. At concentrations above 0.1% (v/v), it can alter cell membrane permeability, induce unwanted differentiation in stem cells, and trigger apoptosis ().

Experimental Workflow

G A 1. Solid Compound (1R,4R)-4-(2-Amino-4-fluorophenylamino)cyclohexanol B 2. Primary Dissolution Add Anhydrous DMSO (10 mM) A->B Weigh & Mix C 3. Aliquoting Dispense into Single-Use Vials B->C Vortex/Sonicate D 4. Cryopreservation Store at -20°C to -80°C C->D Protect from Light E 5. Working Solution Dilute in Cell Culture Media (≤0.1% DMSO) D->E Thaw & Dilute

Workflow for the preparation and storage of (1R,4R)-4-(2-Amino-4-fluorophenylamino)cyclohexanol.

Step-by-Step Preparation Protocol

Phase 1: Preparation of the Master Stock Solution (10 mM)
  • Equilibration: Allow the sealed vial of solid (1R,4R)-4-(2-Amino-4-fluorophenylamino)cyclohexanol to equilibrate to room temperature for at least 30 minutes before opening. Causality: Opening a cold vial causes immediate condensation of ambient humidity onto the powder, ruining the anhydrous environment.

  • Weighing: Using a calibrated analytical balance in a fume hood, accurately weigh 2.24 mg of the compound into a sterile, light-protected (amber or foil-wrapped) microcentrifuge tube.

  • Solvation: Add exactly 1.0 mL of anhydrous, sterile-filtered DMSO to the tube.

  • Agitation: Cap tightly and vortex vigorously for 60 seconds. If the compound does not dissolve immediately, place the tube in a sonicating water bath at room temperature for 5 minutes.

    • Validation Checkpoint: Hold the tube against a light source. The solution must be completely optically clear. Any turbidity or particulate matter indicates incomplete dissolution, requiring further sonication.

  • Aliquoting: Immediately dispense the 10 mM stock into single-use aliquots (e.g., 20 µL to 50 µL per tube) to avoid future freeze-thaw cycles.

  • Storage: Store aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term stability (up to 6 months).

Phase 2: Serial Dilution and Cell Treatment

To prevent localized toxicity when the drug hits the cells, never add pure DMSO stock directly to the culture well. Always pre-dilute in media.

  • Thawing: Thaw a single aliquot at room temperature. Vortex briefly to ensure homogeneity.

  • Intermediate Dilution: Calculate your required volume using C1​V1​=C2​V2​ . To achieve a final well concentration of 10 µM, you need a 1:1000 dilution.

    • Step: Add 1 µL of the 10 mM stock to 999 µL of pre-warmed complete cell culture media.

    • Validation Checkpoint: The final DMSO concentration is exactly 0.1%. If your experimental design requires a 50 µM drug concentration, diluting the 10 mM stock would result in 0.5% DMSO (which is toxic). Correction: You must prepare a 50 mM master stock instead, allowing you to use a 1:1000 dilution to reach 50 µM while keeping DMSO at 0.1%.

  • Application: Gently invert the media tube 5 times to ensure the drug is evenly dispersed before pipetting it onto your cell monolayers.

Vehicle Control Strategy

A protocol is only as valid as its controls. Because the drug is dissolved in DMSO, the control cells must be exposed to the exact same concentration of DMSO, minus the drug.

G cluster_treatment Experimental Treatment Arm cluster_control Vehicle Control Arm T1 10 mM Drug Stock (100% DMSO) T2 1:1000 Dilution in Media T1->T2 T3 10 µM Drug (0.1% DMSO Final) T2->T3 C1 Pure Solvent (100% DMSO) C2 1:1000 Dilution in Media C1->C2 C3 0 µM Drug (0.1% DMSO Final) C2->C3

Logical framework for establishing matched DMSO vehicle controls in cell culture assays.

Execution: If you treat your experimental wells with 10 µM of the drug (resulting in 0.1% DMSO), you must treat your control wells with a 1:1000 dilution of pure, anhydrous DMSO in media. This isolates the pharmacological effect of the (1R,4R)-4-(2-Amino-4-fluorophenylamino)cyclohexanol from the baseline cellular stress induced by the solvent.

References

  • Chetty, S., et al. (2013). "A simple tool to improve pluripotent stem cell differentiation." Nature Methods, 10(6), 553-556. Available at:[Link]

Application

The Strategic Application of (1R,4R)-4-(2-Amino-4-fluorophenylamino)cyclohexanol in the Synthesis of Novel Kinase Inhibitors

Introduction: A Scaffold for Innovation in Kinase Inhibitor Design In the landscape of modern medicinal chemistry, the discovery and development of potent and selective kinase inhibitors remain a cornerstone of targeted...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Scaffold for Innovation in Kinase Inhibitor Design

In the landscape of modern medicinal chemistry, the discovery and development of potent and selective kinase inhibitors remain a cornerstone of targeted cancer therapy. A key structural motif present in numerous clinically significant inhibitors is the substituted 2-aminophenylamino core. This scaffold serves as a crucial pharmacophore, enabling critical interactions within the ATP-binding site of various kinases. The strategic placement of substituents on this core structure is a proven method for fine-tuning selectivity, potency, and pharmacokinetic properties.

(1R,4R)-4-(2-Amino-4-fluorophenylamino)cyclohexanol emerges as a valuable and versatile chemical building block for researchers and drug development professionals. Its inherent features—a fluorinated 2-aminophenylamino group and a stereochemically defined cyclohexanol moiety—offer a unique combination of functionalities for creating novel kinase inhibitors. The fluorine atom can enhance metabolic stability and binding affinity, while the cyclohexanol ring provides a vector for introducing diverse side chains to explore new binding interactions and optimize physicochemical properties. This application note will detail the utility of this building block in the synthesis of next-generation kinase inhibitors, with a focus on analogs of epidermal growth factor receptor (EGFR) inhibitors.

Core Application: A Gateway to Novel EGFR Inhibitor Analogs

The 2-aminophenylamino moiety is a central feature of several approved EGFR tyrosine kinase inhibitors (TKIs), including the third-generation drug Osimertinib (AZD9291).[1][2] Osimertinib potently and selectively inhibits both EGFR TKI-sensitizing and T790M resistance mutations, which are common in non-small cell lung cancer (NSCLC).[3][2] The core structure of such inhibitors typically involves the coupling of a substituted aniline with a pyrimidine ring.

(1R,4R)-4-(2-Amino-4-fluorophenylamino)cyclohexanol provides a direct and efficient starting point for the synthesis of novel analogs of these potent drugs. The primary amino group on the phenyl ring can be readily reacted with a suitably functionalized pyrimidine, while the cyclohexanol hydroxyl group offers a handle for further chemical modification. This allows for the systematic exploration of structure-activity relationships (SAR) and the development of compounds with improved therapeutic profiles.

Synthetic Workflow: From Building Block to Kinase Inhibitor Analog

The following diagram outlines a general workflow for the synthesis of a novel kinase inhibitor analog starting from (1R,4R)-4-(2-Amino-4-fluorophenylamino)cyclohexanol. This process is adapted from established synthetic routes for related EGFR inhibitors.[2][4]

G A Start: (1R,4R)-4-(2-Amino-4- fluorophenylamino)cyclohexanol B Step 1: Nucleophilic Aromatic Substitution (SNAr) with a substituted 2-chloropyrimidine A->B Reagents: Substituted 2-chloropyrimidine, Base (e.g., DIPEA), Solvent (e.g., 2-pentanol) C Intermediate: Pyrimidine-coupled cyclohexanol derivative B->C D Step 2: Functionalization of the cyclohexanol moiety (optional) e.g., Acylation, Etherification C->D Reagents: Acyl chloride, Alkyl halide, etc. E Final Product: Novel Kinase Inhibitor Analog C->E Direct use D->E

Caption: General synthetic workflow for kinase inhibitor analogs.

Detailed Experimental Protocol: Synthesis of a Novel 4-((5-fluoro-2-((4-hydroxycyclohexyl)amino)phenyl)amino)-N-methylpicolinamide Analog

This protocol describes the synthesis of a hypothetical kinase inhibitor analog, demonstrating the practical application of (1R,4R)-4-(2-Amino-4-fluorophenylamino)cyclohexanol. The chosen reaction partner, a substituted picolinamide, is representative of moieties found in various kinase inhibitors.

Materials and Reagents:

ReagentSupplierCAS Number
(1R,4R)-4-(2-Amino-4-fluorophenylamino)cyclohexanolCommercially availableNot available
4-Chloro-N-methylpicolinamideCommercially available220009-66-7
Diisopropylethylamine (DIPEA)Sigma-Aldrich7087-68-5
2-PentanolSigma-Aldrich6032-29-7
Ethyl acetate (EtOAc)Fisher Scientific141-78-6
HexanesFisher Scientific110-54-3
Saturated aqueous sodium bicarbonate (NaHCO₃) solutionFisher Scientific144-55-8
Brine (Saturated aqueous NaCl solution)Fisher Scientific7647-14-5
Anhydrous magnesium sulfate (MgSO₄)Sigma-Aldrich7487-88-9
Silica gel for column chromatography (230-400 mesh)Sigma-Aldrich7631-86-9

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (1R,4R)-4-(2-Amino-4-fluorophenylamino)cyclohexanol (1.0 eq).

  • Reagent Addition: Add 4-chloro-N-methylpicolinamide (1.1 eq) to the flask.

  • Solvent and Base: Add 2-pentanol as the solvent, followed by the addition of diisopropylethylamine (DIPEA) (2.5 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 118 °C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to afford the desired novel kinase inhibitor analog.

Visualization of the Synthetic Pathway

The following diagram illustrates the key bond-forming step in the synthesis of the target analog.

Caption: Synthesis of a novel kinase inhibitor analog.

Trustworthiness and Self-Validation

The described protocol is based on well-established and frequently published methodologies for the synthesis of related kinase inhibitors. The nucleophilic aromatic substitution (SNAr) reaction between an aniline and a chloropyrimidine is a robust and high-yielding transformation. The progress of the reaction can be reliably monitored by standard analytical techniques such as TLC and LC-MS, allowing for clear determination of the reaction endpoint. The purification of the final product via silica gel chromatography is a standard and effective method for obtaining highly pure compounds suitable for biological evaluation.

Conclusion: A Versatile Tool for Drug Discovery

(1R,4R)-4-(2-Amino-4-fluorophenylamino)cyclohexanol represents a strategically designed building block for the synthesis of novel kinase inhibitors. Its pre-installed fluorinated aminophenylamino moiety and the modifiable cyclohexanol group provide medicinal chemists with a powerful tool to generate libraries of new compounds for screening and lead optimization. The application of this building block, as outlined in the provided protocol, can accelerate the discovery of next-generation targeted therapies with improved efficacy and safety profiles.

References

  • Finlay, M. R. et al. (2014). Discovery of a Potent and Selective EGFR Inhibitor (AZD9291) of Both Sensitizing and T790M Resistance Mutations That Spares the Wild-Type Form of the Receptor. Journal of Medicinal Chemistry, 57(20), 8249–8267. [Link]

  • ResearchGate (n.d.). Optimized synthetic protocol for the preparation of osimertinib. [Link]

  • Google Patents (2022). Improved process for preparing osimertinib or a salt thereof.
  • Zheng, P. et al. (2019). Design, synthesis and biological evaluation of AZD9291 derivatives as selective and potent EGFR L858R/T790M inhibitors. European Journal of Medicinal Chemistry, 163, 50-60. [Link]

  • Bourne, R. A. et al. (2016). Self-optimisation of the final stage in the synthesis of EGFR kinase inhibitor AZD9291 using an automated flow reactor. Reaction Chemistry & Engineering, 1, 366-371. [Link]

  • Google Patents (2021).

Sources

Method

Application Note: Scale-Up Synthesis and Process Optimization of (1R,4R)-4-(2-Amino-4-fluorophenylamino)cyclohexanol

Document Type: Technical Protocol & Process Chemistry Guide Target Audience: Process Chemists, API Development Scientists, and Chemical Engineers Executive Summary (1R,4R)-4-(2-Amino-4-fluorophenylamino)cyclohexanol (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Protocol & Process Chemistry Guide Target Audience: Process Chemists, API Development Scientists, and Chemical Engineers

Executive Summary

(1R,4R)-4-(2-Amino-4-fluorophenylamino)cyclohexanol (CAS: 1233952-87-8)[1] is a highly valued pharmaceutical building block, frequently utilized as a core intermediate in the synthesis of advanced kinase inhibitors (e.g., JAK and CDK inhibitors). Transitioning this molecule from medicinal chemistry bench-scale to pilot-plant production requires rigorous control over regioselectivity and chemoselectivity.

This application note details a robust, scalable, two-step synthetic workflow. The process leverages a highly regioselective Nucleophilic Aromatic Substitution (SNAr) followed by a chemoselective catalytic hydrogenation designed specifically to eliminate hydrodefluorination side reactions.

Retrosynthetic Strategy & Pathway Design

The synthesis is achieved via a convergent two-step sequence:

  • SNAr Reaction: Coupling of trans-4-aminocyclohexanol[2] with 1,4-difluoro-2-nitrobenzene[3].

  • Nitro Reduction: Catalytic hydrogenation of the resulting intermediate, (1R,4R)-4-(4-fluoro-2-nitrophenylamino)cyclohexanol[4].

G A trans-4-Aminocyclohexanol (CAS: 27489-62-9) C Step 1: SNAr Reaction K2CO3, MeCN, 80°C A->C B 1,4-Difluoro-2-nitrobenzene (CAS: 364-74-9) B->C D Intermediate: (1R,4R)-4-(4-Fluoro-2-nitrophenylamino)cyclohexanol (CAS: 1233958-92-3) C->D 85-90% Yield E Step 2: Hydrogenation H2, 5% Pd/C, MeOH, 25°C D->E F Target API Intermediate: (1R*,4R*)-4-(2-Amino-4-fluorophenylamino)cyclohexanol (CAS: 1233952-87-8) E->F >95% Yield

Figure 1: Two-step synthetic workflow for (1R,4R)-4-(2-Amino-4-fluorophenylamino)cyclohexanol.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

Mechanistic Causality & Optimization

1,4-Difluoro-2-nitrobenzene possesses two fluorine atoms, but they are not electronically equivalent. The fluorine at the 1-position (ortho to the strongly electron-withdrawing nitro group) is highly activated toward nucleophilic attack[5]. The fluorine at the 4-position (meta to the nitro group) lacks this mesomeric activation. By using a mild inorganic base like Potassium Carbonate ( K2​CO3​ ) in a polar aprotic solvent, the primary amine of trans-4-aminocyclohexanol attacks exclusively at the 1-position, ensuring >99:1 regioselectivity.

Acetonitrile (MeCN) is selected over DMF or NMP for scale-up because it allows for easier solvent recovery and minimizes the risk of dimethylamine-based impurities (a common degradation product of DMF at elevated temperatures)[5].

Table 1: SNAr Process Optimization (100g Scale)
SolventBase (1.5 eq)Temp (°C)Time (h)Conversion (%)Regioisomer Ratio (1-F vs 4-F)
DMFDIPEA8012>9598:2
NMP K2​CO3​ 908>9897:3
MeCN K2​CO3​ 80 16 >99 >99:1
Standard Operating Protocol (SNAr)
  • Charge: To a 5 L jacketed glass reactor equipped with a mechanical stirrer, charge trans-4-aminocyclohexanol (115.17 g, 1.0 mol) and Acetonitrile (1.2 L).

  • Base Addition: Add finely powdered anhydrous K2​CO3​ (207.3 g, 1.5 mol) to the suspension.

  • Electrophile Addition: Slowly add 1,4-difluoro-2-nitrobenzene (159.09 g, 1.0 mol)[6] dropwise over 30 minutes. Maintain the internal temperature below 30 °C during addition to control the initial exotherm.

  • Heating: Ramp the reactor temperature to 80 °C (reflux) and stir for 16 hours.

  • Workup: Cool the mixture to 20 °C. Filter the suspension to remove inorganic salts ( K2​CO3​ and KF ). Wash the filter cake with fresh Acetonitrile (200 mL).

  • Concentration: Concentrate the filtrate under reduced pressure to afford the crude intermediate (1R,4R)-4-(4-fluoro-2-nitrophenylamino)cyclohexanol[7].

  • Crystallization: Recrystallize from Isopropyl Alcohol (IPA) / Water (8:2) to yield a bright orange crystalline solid (Yield: 88%, Purity: >99% by HPLC).

Step 2: Chemoselective Catalytic Hydrogenation

Mechanistic Causality & Optimization

The reduction of the nitro group to an aniline is traditionally straightforward; however, the presence of the aryl fluorine introduces a critical risk: hydrodefluorination (cleavage of the C-F bond)[8]. Palladium on carbon (Pd/C) is highly active for nitro reduction but can catalyze dehalogenation if the hydrogen pressure or temperature is too high. To mitigate this, we utilize a lower loading catalyst (5% Pd/C instead of 10%) and strictly control the hydrogen pressure at 2.0 bar.

Table 2: Hydrogenation Catalyst Screening (Solvent: MeOH, 25 °C)
Catalyst H2​ Pressure (bar)Time (h)Conversion (%)Desfluoro Impurity (%)
10% Pd/C5.02>992.5
10% Pd/C2.04>990.8
5% Pd/C 2.0 6 >99 <0.1
Raney Ni5.08950.5
Standard Operating Protocol (Hydrogenation)
  • Preparation: Transfer the purified (1R,4R)-4-(4-fluoro-2-nitrophenylamino)cyclohexanol (127.1 g, 0.5 mol) to a 2 L Hastelloy autoclave reactor.

  • Solvent & Catalyst: Add Methanol (1.0 L). Carefully charge 5% Pd/C (50% wet, 6.35 g, 5 wt% relative to substrate) under a steady stream of Nitrogen to prevent ignition.

  • Purging: Purge the reactor with Nitrogen (3 x 3 bar), followed by Hydrogen (3 x 2 bar).

  • Reaction: Pressurize the reactor to 2.0 bar with Hydrogen. Set the agitation to 600 rpm. Maintain the internal temperature at 25 °C using the cooling jacket (the reduction is highly exothermic).

  • Monitoring: Monitor hydrogen uptake. The reaction is typically complete within 6 hours when hydrogen consumption ceases.

Downstream Processing & Quality Control

To ensure the final API intermediate meets strict pharmaceutical specifications, a rigorous downstream processing workflow is employed to remove palladium residues and isolate the pure trans-isomer.

QC Crude Crude Hydrogenation Mixture Filtration Catalyst Filtration (Celite Pad / 0.45 µm filter) Crude->Filtration Conc Solvent Evaporation (Vacuum, 40°C) Filtration->Conc Cryst Recrystallization (EtOAc / Heptane) Conc->Cryst Dry Vacuum Drying (50°C, 24h) Cryst->Dry Pure Pure Product (>99.0% HPLC Purity, <0.1% Desfluoro) Dry->Pure

Figure 2: Downstream processing and purification workflow.

Isolation Protocol
  • Filtration: Vent the reactor and purge with Nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Safety Note: Do not let the catalyst pad dry out, as it is pyrophoric.

  • Concentration: Concentrate the methanolic filtrate under reduced pressure at 40 °C until a crude solid is obtained.

  • Recrystallization: Dissolve the crude solid in minimal hot Ethyl Acetate (EtOAc). Slowly add Heptane until the solution becomes slightly cloudy. Allow to cool to 0-5 °C overnight to induce crystallization.

  • Drying: Filter the off-white crystals and dry in a vacuum oven at 50 °C for 24 hours.

  • Yield: Expected yield is ~106 g (>95% for the reduction step). The final product, (1R,4R)-4-(2-Amino-4-fluorophenylamino)cyclohexanol[1], will exhibit >99.0% purity by HPLC with palladium levels <10 ppm.

References

  • NextSDS. (1R,4R)-4-(2-Amino-4-fluorophenylamino)cyclohexanol - Chemical Substance Information (CAS: 1233952-87-8). Retrieved from [Link]

  • Volsen Chemical Co. Trans-4-aminocyclohexanol (CAS 27489-62-9) Product Specifications. Retrieved from[Link]

  • Chemie Brunschwig / Mikromol. trans-4-Aminocyclohexanol Hydrochloride Reference Standards. Retrieved from[Link]

  • Chemchart. 2,5-Difluoronitrobenzene (1,4-Difluoro-2-nitrobenzene) CAS 364-74-9. Retrieved from [Link]

  • Synova Biochemicals. Chemical Compounds Data: 1,4-Difluoro-2-nitrobenzene. Retrieved from [Link]

  • National Institutes of Health (PMC). A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide. Retrieved from[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting common impurities in (1R*,4R*)-4-(2-Amino-4-fluorophenylamino)cyclohexanol batches

Troubleshooting (1R,4R)-4-(2-Amino-4-fluorophenylamino)cyclohexanol Batches Welcome to the Technical Support Center. This knowledge base is designed for researchers, process chemists, and drug development professionals w...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting (1R,4R)-4-(2-Amino-4-fluorophenylamino)cyclohexanol Batches

Welcome to the Technical Support Center. This knowledge base is designed for researchers, process chemists, and drug development professionals working with (1R,4R)-4-(2-Amino-4-fluorophenylamino)cyclohexanol (CAS: 1233952-87-8). This compound is a critical chiral building block frequently utilized in the synthesis of kinase and HDAC inhibitors.

Because its synthesis involves a regioselective Nucleophilic Aromatic Substitution (SNAr) followed by a sensitive catalytic nitro reduction, batches are prone to specific structural impurities. This guide provides mechanistic troubleshooting, quantitative analytical data, and a self-validating experimental protocol to ensure high-purity batch production.

Visualizing the Synthetic Workflow & Impurity Origins

Understanding the origin of impurities requires mapping the two-step synthetic sequence: the SNAr of 2,4-difluoronitrobenzene with trans-4-aminocyclohexanol, followed by the catalytic hydrogenation of the nitro intermediate.

Synthesis_and_Impurities SM 2,4-Difluoronitrobenzene + trans-4-Aminocyclohexanol SNAr SNAr Reaction (Base, Solvent, Heat) SM->SNAr Intermediate 4-Fluoro-2-nitro-N- (trans-4-hydroxycyclohexyl)aniline SNAr->Intermediate Favored (ortho to NO2) RegioImpurity Impurity A: Regioisomer (Attack at F-4) SNAr->RegioImpurity Minor (meta to NO2) Reduction Catalytic Hydrogenation (H2, Pt/C or Pd/C) Intermediate->Reduction Target (1R*,4R*)-4-(2-Amino-4- fluorophenylamino)cyclohexanol Reduction->Target Complete Reduction DefluoroImpurity Impurity B: Defluorinated (Hydrodefluorination) Reduction->DefluoroImpurity Over-reduction IncompleteImpurity Impurity C: Hydroxylamine (Incomplete Reduction) Reduction->IncompleteImpurity Mass Transfer Limit

Synthetic workflow of (1R,4R)-4-(2-Amino-4-fluorophenylamino)cyclohexanol and impurity origins.
Troubleshooting FAQs

Q1: My final batch contains elevated levels of a defluorinated impurity (m/z 207.1). Why is this happening, and how do I prevent it? A1: You are observing hydrodefluorination , a well-documented and highly problematic side reaction during the catalytic hydrogenation of fluoronitrobenzenes[1].

  • Causality: When using standard Palladium on Carbon (Pd/C) catalysts under hydrogen-starved conditions (e.g., poor agitation or low H₂ pressure), the palladium surface undergoes oxidative addition into the activated C–F bond, replacing the fluorine atom with hydrogen[1]. The introduction of electron-withdrawing groups like fluorine inherently decreases selectivity during metal-catalyzed hydrogenation[2].

  • Solution: Switch your catalyst from Pd/C to Platinum on Carbon (Pt/C) or Platinum Oxide (PtO₂). Platinum has a significantly lower propensity for C–F bond insertion. Alternatively, if Pd/C must be used, dope the reaction with a mild catalyst poison (e.g., morpholine or vanadium) to blunt the catalyst's hyper-reactivity toward halogens.

Q2: LC-MS analysis of my Step 1 intermediate shows a persistent peak with the exact same mass (m/z 255.1) as the product, but a different retention time. What is it? A2: This is the regioisomer impurity (5-fluoro-2-nitro-N-(trans-4-hydroxycyclohexyl)aniline), resulting from nucleophilic attack at the F-4 position instead of the F-2 position of 2,4-difluoronitrobenzene.

  • Causality: The nitro group strongly activates the ortho-fluorine (F-2) via resonance, making it the kinetically favored electrophilic site. However, if the reaction temperature exceeds 10 °C, the kinetic energy of the system overcomes the activation barrier for the meta-fluorine (F-4), leading to regioisomeric mixtures.

  • Solution: Strictly control the SNAr reaction temperature between 0–5 °C during the addition of the amine. Use a mild, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) rather than harsh inorganic bases.

Q3: The hydrogenation reaction stalls, leaving a yellow/orange tint in the solution. LC-MS shows a mass of m/z 241.1 (+16 Da relative to the product). A3: Your reaction is trapped at the hydroxylamine intermediate stage.

  • Causality: The reduction of a nitro group proceeds sequentially: Nitro → Nitroso → Hydroxylamine → Amine. The final step (cleaving the N–O bond of the hydroxylamine) requires the highest hydrogen coverage on the catalyst surface. If your reactor has poor mass transfer (low agitation), the catalyst becomes "hydrogen-starved," stalling the reaction.

  • Solution: Increase the impeller speed to >800 rpm to eliminate gas-liquid mass transfer limitations. Ensure your reactor is baffled to maximize gas entrainment.

Q4: I am detecting a cis-isomer impurity in my final product, despite running a highly stereocontrolled SNAr. A4: The epimerization is not happening during your reaction; it is being carried in from your starting materials.

  • Causality: Commercial sources of trans-4-aminocyclohexanol frequently contain 1–3% of the cis-isomer as a manufacturing byproduct[3]. Because the SNAr and hydrogenation steps do not alter the stereocenter at the cyclohexanol ring, this impurity will carry through the entire synthesis.

  • Solution: Source enantiopure/diastereopure trans-4-aminocyclohexanol (>99.5% trans) or implement a recrystallization step of the starting material from ethanol/ethyl acetate prior to use [3].

Quantitative Impurity Profiling Data

Use the following table to benchmark your analytical HPLC/LC-MS data against industry-standard limits.

Impurity NameOrigin / MechanismTypical RRT*LC-MS (ESI+) m/zAcceptable LimitControl Strategy
Regioisomer SNAr attack at F-41.15225.1 [M+H]⁺< 0.15%Strict temp control (0–5 °C) during SNAr
cis-Isomer Starting material carryover1.08225.1 [M+H]⁺< 0.20%Use >99.5% pure trans-4-aminocyclohexanol
Hydroxylamine Incomplete nitro reduction0.92241.1[M+H]⁺< 0.05%Maximize H₂ mass transfer (>800 rpm)
Defluorinated Hydrodefluorination0.85207.1 [M+H]⁺< 0.10%Use 5% Pt/C catalyst; avoid Pd/C

*Relative Retention Time (RRT) based on a standard C18 reverse-phase gradient (Water/Acetonitrile with 0.1% TFA).

Self-Validating Experimental Protocol

To ensure a self-validating system, the following protocol integrates In-Process Controls (IPCs) directly into the workflow. Do not proceed to subsequent steps until IPC criteria are met.

Step 1: Regioselective SNAr Reaction
  • Reactor Charging: Charge 2,4-difluoronitrobenzene (1.0 eq) and anhydrous THF (10 volumes) into a jacketed reactor.

  • Temperature Control: Cool the mixture to 0–5 °C.

    • Causality: Suppressing thermal energy is critical to prevent the nucleophile from overcoming the activation barrier of the meta-fluorine, thereby eliminating Regioisomer A.

  • Base Addition: Add DIPEA (1.2 eq) dropwise.

  • Amine Addition: Dissolve trans-4-aminocyclohexanol (1.05 eq) in THF (2 volumes) and add dropwise over 2 hours, maintaining the internal temperature below 5 °C.

  • Validation (IPC 1): Pull a sample for HPLC. The reaction is self-validated when 2,4-difluoronitrobenzene is < 1.0%. If > 1.0%, stir for an additional 2 hours at 5 °C.

  • Workup: Quench with water, extract with Ethyl Acetate, wash with brine, and concentrate. Recrystallize the crude intermediate from Isopropanol/Water (8:2) to yield the pure nitro intermediate.

Step 2: Catalytic Hydrogenation
  • Reactor Charging: Charge the nitro intermediate (1.0 eq) into a high-pressure hydrogenation vessel. Add Methanol (15 volumes).

  • Catalyst Addition: Under a strict N₂ blanket, carefully add 5% Pt/C (10 wt% loading relative to substrate).

    • Causality: Pt/C is explicitly chosen over Pd/C because platinum lacks the thermodynamic driving force to insert into the C–F bond under these conditions, safely preventing hydrodefluorination (Impurity B).

  • Purging & Pressurization: Purge the vessel with N₂ (3x), followed by H₂ (3x). Pressurize to 3.0 bar with H₂.

  • Agitation: Initiate stirring at 800–1000 rpm and heat to 25 °C.

    • Causality: High-shear agitation breaks the H₂ gas into micro-bubbles, maximizing the gas-liquid interfacial area. This prevents catalyst starvation and ensures the hydroxylamine intermediate (Impurity C) is fully reduced to the amine.

  • Validation (IPC 2): Monitor hydrogen uptake. Once uptake ceases, pull a sample for LC-MS. The reaction is validated when the hydroxylamine mass (m/z 241.1) is < 0.05%.

  • Isolation: Filter the catalyst through a Celite pad under N₂. Concentrate the filtrate under vacuum to afford (1R,4R)-4-(2-Amino-4-fluorophenylamino)cyclohexanol as an off-white solid.

References
  • Control of Hydrogen Fluoride Formation and Release during a Large-Scale Nitroarene Reduction in the Manufacture of AZD9977. Organic Process Research & Development. URL:[Link]

  • Photo-thermal Catalytic Hydrogenation of Halogenated Nitrobenzenes over Ni/P25 Catalyst. Langmuir. URL:[Link]

  • 4-Aminocyclohexanol | C6H13NO | CID 81293. PubChem. URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Catalytic Hydrogenation for (1R,4R)-4-(2-Amino-4-fluorophenylamino)cyclohexanol

Welcome to the technical support center for the synthesis of (1R,4R)-4-(2-Amino-4-fluorophenylamino)cyclohexanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the com...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of (1R,4R)-4-(2-Amino-4-fluorophenylamino)cyclohexanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of the critical catalytic hydrogenation step in this synthesis. Here, we will delve into the causality behind experimental choices, provide robust troubleshooting protocols, and offer data-driven insights to optimize your reaction conditions.

The synthesis of (1R,4R)-4-(2-Amino-4-fluorophenylamino)cyclohexanol typically involves the reduction of a nitroaromatic precursor, such as (1R,4R)-4-(4-fluoro-2-nitrophenylamino)cyclohexanol. The primary challenge in this transformation is achieving chemoselective reduction of the nitro group to an amine while preserving the fluorine substituent and maintaining the desired trans-stereochemistry of the cyclohexanol ring.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in this specific hydrogenation?

A1: The primary challenge is achieving high chemoselectivity. You must reduce the aromatic nitro group to an amine without causing hydrodefluorination (the loss of the fluorine atom from the aromatic ring). The C-F bond can be susceptible to cleavage under certain catalytic hydrogenation conditions, especially with highly active catalysts like standard Palladium on carbon (Pd/C).

Q2: Which catalyst system is recommended as a starting point?

A2: For a balance of reactivity and selectivity, a sulfided Platinum on carbon (Pt/C) catalyst is a recommended starting point. Sulfiding the catalyst can help to moderate its activity and suppress unwanted side reactions like hydrodefluorination.[1] Alternatively, Raney Nickel is a cost-effective option that often shows good tolerance for halogen substituents.[2][3]

Q3: How can I control the stereochemistry to obtain the desired (1R,4R) trans-isomer?**

A3: The stereochemical outcome is heavily influenced by the choice of catalyst. Palladium-based catalysts generally favor the formation of the more thermodynamically stable trans-isomer.[4] If you are starting from a ketone precursor, the hydrogenation conditions will determine the final stereochemistry of the alcohol. If you are struggling with poor diastereoselectivity, it is crucial to analyze your catalyst choice and reaction conditions.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Conversion

Q: My reaction shows very little to no consumption of the starting material after several hours. What are the likely causes and how can I fix this?

A: Low or no conversion in catalytic hydrogenation can be attributed to several factors, primarily related to the catalyst, hydrogen source, or reaction environment.

  • Catalyst Inactivity or Poisoning: The catalyst's active sites can be blocked by impurities.

    • Troubleshooting:

      • Check Starting Material Purity: Ensure your nitroaromatic precursor is free from sulfur or other potential catalyst poisons. Purification of the starting material may be necessary.

      • Use a Fresh Batch of Catalyst: Catalysts can deactivate over time, especially if not stored under inert conditions.

      • Increase Catalyst Loading: While not always ideal, a modest increase in catalyst loading (e.g., from 5 mol% to 10 mol%) can sometimes overcome minor poisoning issues.

  • Insufficient Hydrogen Pressure or Delivery: The reaction is dependent on sufficient hydrogen availability at the catalyst surface.

    • Troubleshooting:

      • Check for Leaks: Ensure your reaction vessel is properly sealed and can maintain pressure.

      • Increase Hydrogen Pressure: Some substrates require higher pressures to achieve a reasonable reaction rate. Gradually increase the pressure (e.g., from 1 atm to 3-5 bar).

      • Improve Agitation: Efficient stirring is crucial for ensuring good contact between the substrate, catalyst, and hydrogen gas. Increase the stirring speed.[5]

  • Sub-optimal Temperature or Solvent: The reaction kinetics can be highly dependent on these parameters.

    • Troubleshooting:

      • Increase Temperature: Gently warming the reaction (e.g., to 40-60 °C) can significantly increase the reaction rate. However, be cautious as higher temperatures can also promote side reactions.

      • Solvent Choice: Ensure your substrate is fully dissolved in the chosen solvent. Protic solvents like ethanol or methanol are commonly used and can accelerate the reaction.[6] If solubility is an issue, consider a co-solvent system.

G start Low/No Conversion cat_issue Catalyst Issue? start->cat_issue h2_issue H₂ Delivery Issue? start->h2_issue cond_issue Sub-optimal Conditions? start->cond_issue cat_poison Poisoning/Deactivation cat_issue->cat_poison cat_loading Insufficient Loading cat_issue->cat_loading h2_pressure Low Pressure/Leaks h2_issue->h2_pressure h2_agitation Poor Agitation h2_issue->h2_agitation cond_temp Low Temperature cond_issue->cond_temp cond_solvent Poor Solubility cond_issue->cond_solvent sol_poison Purify Starting Material Use Fresh Catalyst cat_poison->sol_poison sol_loading Increase Catalyst Loading cat_loading->sol_loading sol_pressure Check Seals Increase H₂ Pressure h2_pressure->sol_pressure sol_agitation Increase Stirring Speed h2_agitation->sol_agitation sol_temp Increase Temperature (monitor side reactions) cond_temp->sol_temp sol_solvent Change Solvent or Use Co-solvent cond_solvent->sol_solvent

Caption: Troubleshooting workflow for low or no conversion.

Issue 2: Hydrodefluorination (Loss of Fluorine)

Q: I am forming the desired amine, but I am also seeing a significant amount of the defluorinated byproduct. How can I suppress this side reaction?

A: Hydrodefluorination is a common side reaction when hydrogenating halogenated aromatic compounds, particularly with highly active catalysts.

  • Catalyst Choice is Critical:

    • Troubleshooting:

      • Avoid Standard Pd/C: If you are using a standard, highly active Pd/C catalyst, switch to a more selective option.

      • Use a Modified or Different Catalyst:

        • Sulfided Pt/C: This is often the first choice to suppress hydrodehalogenation.[1]

        • Raney Nickel: This catalyst is generally less prone to causing dehalogenation compared to palladium.[2] The addition of metal fluorides (e.g., NaF, CaF2) has been shown to improve the performance of Raney Nickel in some cases.[7][8]

        • Use a Catalyst Poison/Modifier: The activity of Pd/C can be tamed by adding a catalyst poison like diphenylsulfide.[9] This can selectively block the sites responsible for hydrodefluorination while allowing the nitro reduction to proceed.

  • Reaction Conditions Optimization:

    • Troubleshooting:

      • Lower the Temperature: Higher temperatures can promote the hydrodefluorination side reaction. Try running the reaction at room temperature.

      • Optimize Hydrogen Pressure: The effect of pressure can be complex. While higher pressure can increase the rate of the desired reaction, it might also increase the rate of hydrodefluorination. A systematic screen of pressures is recommended.

      • Solvent Effects: The choice of solvent can influence selectivity. Protic solvents like ethanol are common, but it may be worth screening other solvents like ethyl acetate or THF.

G start Hydrodefluorination Side Product catalyst Catalyst Choice start->catalyst conditions Reaction Conditions start->conditions pd_c Standard Pd/C is too active catalyst->pd_c temp High Temperature conditions->temp pressure Sub-optimal H₂ Pressure conditions->pressure solution_cat Switch to: - Sulfided Pt/C - Raney Nickel - Pd/C with modifier  (e.g., diphenylsulfide) pd_c->solution_cat solution_temp Lower Reaction Temperature temp->solution_temp solution_pressure Screen H₂ Pressures pressure->solution_pressure

Caption: Decision tree for mitigating hydrodefluorination.

Issue 3: Poor Diastereoselectivity (Low trans:cis Ratio)

Q: My product is a mixture of cis and trans isomers, with a low proportion of the desired trans product. How do I improve the trans-selectivity?

A: Achieving the correct stereochemistry is crucial. The trans-isomer is generally the thermodynamically more stable product, and its formation can be favored with the right choice of catalyst and conditions.

  • Catalyst Metal Influence:

    • Troubleshooting:

      • Use a Palladium Catalyst: Palladium on carbon (Pd/C) is known to favor the formation of the trans-isomer in the hydrogenation of substituted cyclohexanols and related compounds.[4]

      • Avoid Rhodium Catalysts: Rhodium-based catalysts can sometimes favor the formation of the cis-isomer. If you are using a rhodium catalyst and getting the wrong isomer, switch to a palladium-based system.[4]

  • Reaction Conditions and Equilibration:

    • Troubleshooting:

      • Increase Reaction Time/Temperature: Allowing the reaction to proceed for a longer time or at a slightly elevated temperature can sometimes allow for equilibration to the more stable trans-isomer, especially if a ketone intermediate is involved. However, this must be balanced against the risk of side reactions.

      • Solvent Choice: The solvent can influence the stereochemical outcome. For the hydrogenation of p-aminophenol, isopropanol has been reported to improve diastereoselectivity compared to water.[4]

Data Summary and Recommended Protocols

Table 1: Catalyst Selection Guide for Nitro Group Reduction with Halogen Preservation
Catalyst SystemAdvantagesDisadvantagesRecommended Use Case
Sulfided Pt/C Excellent for preventing dehalogenation.[1]May have lower activity than Pd/C.First choice for substrates prone to hydrodefluorination.
Raney® Nickel Cost-effective, good tolerance for halogens.[2]Pyrophoric when dry, requires careful handling.A good alternative to precious metal catalysts.
Pd/C with Modifier Allows use of common Pd/C; tunable selectivity.[9]Requires optimization of modifier concentration.When standard Pd/C gives dehalogenation.
Fe/HCl or SnCl₂ Stoichiometric, avoids catalytic dehalogenation.[1][10]Generates significant metal waste, requires workup.For small-scale synthesis or when catalytic methods fail.
Experimental Protocol: General Procedure for Catalytic Hydrogenation

This protocol provides a general starting point. Conditions should be optimized for your specific substrate and setup.

  • Reactor Setup: To a clean and dry hydrogenation vessel, add the starting material, (1R,4R)-4-(4-fluoro-2-nitrophenylamino)cyclohexanol, and a suitable solvent (e.g., ethanol, methanol).

  • Inerting: Seal the vessel and purge the system with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove all oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, carefully add the chosen catalyst (e.g., 5 mol% of 5% Pt/C, sulfided).

    • Safety Note: Pd/C and Raney Nickel can be pyrophoric. Handle with care under an inert atmosphere.[6]

  • Hydrogenation: Purge the vessel with hydrogen gas 3-5 times before pressurizing to the desired pressure (e.g., 3 bar).

  • Reaction: Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature to 50°C).

  • Monitoring: Monitor the reaction progress by hydrogen uptake or by analyzing aliquots via HPLC or TLC.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst.

    • Safety Note: Do not allow the catalyst on the filter pad to dry out, as it can be pyrophoric.[6] Wash the filter cake with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by crystallization or column chromatography.

References

  • BenchChem Technical Support Team. (2025). selective reduction of nitro group without affecting other functional groups. BenchChem.
  • Nagaoka, K., et al. (2021). One-pot synthesis of cyclohexylamine and N-aryl pyrroles via hydrogenation of nitroarenes over Pd0.5Ru0.5-PVP catalyst. New Journal of Chemistry, 45(20), 9236-9240.
  • Sviatenko, O., et al. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Synthesis of trans-4-Aminocyclohexanol. BenchChem.
  • Sviatenko, O., et al. (2019). One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase.
  • Nagaoka, K., et al. (2021). One-pot synthesis of cyclohexylamine and N-aryl pyrroles via hydrogenation of nitroarenes over the Pd0.5Ru0.
  • Farkas, F., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine.
  • Li, H., et al. (2016). A DFT study of reduction of nitrobenzene to aniline with SnCl2 and hydrochloric acid. Computational and Theoretical Chemistry, 1089, 34-40.
  • Unknown Authors. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry.
  • Zhang, J., et al. (2020). Selective hydrogenation of nitroaromatics to N-arylhydroxylamines in a micropacked bed reactor with passivated catalyst. Reaction Chemistry & Engineering, 5(9), 1755-1761.
  • Clot, E., et al. (2014). Catalytic Hydrodefluorination with Late Transition Metal Complexes. Accounts of Chemical Research, 47(8), 2561-2572.
  • Wang, L., et al. (2015). Metal fluoride promoted catalytic hydrogenation of aromatic nitro compounds over RANEY® Ni. RSC Advances, 5(54), 43419-43425.
  • Gholami, H., et al. (2022). The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium.
  • Wikipedia contributors. (2023).
  • Barbash, V., et al. (1986). Solvent effects on the reduction potentials of nitroanilines. Journal of the Chemical Society, Perkin Transactions 2, 33-37.
  • Cerro-Alarcón, M., et al. (2004). Stereoselective hydrogenation of Paracetamol to trans-4-acetamidocyclohexanol on carbon-supported RuM (M = Co, Ni) bimetallic catalysts.
  • Schmalzbauer, M., et al. (2020). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 22(15), 6018-6022.
  • Li, Y., et al. (2023).
  • Organic Chemistry Portal. (2021). Amine synthesis by nitro compound reduction.
  • Kumar, P., et al. (2016). Visible-Light-Assisted Photocatalytic Reduction of Nitroaromatics by Recyclable Ni(II)-Porphyrin Metal–Organic Framework (MOF) at RT. Inorganic Chemistry, 55(11), 5604-5610.
  • Gowda, D. C., & Mahesh, B. (2000). Selective Reduction of Nitro Compounds Using Formic Acid and Raney Nickel.
  • American Chemical Society. (2022).
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols: Catalytic Hydrogenation of Nitrobenzene using Palladium on Carbon. BenchChem.
  • Sharma, G., et al. (2020). Critical review on the chemical reduction of nitroaniline. Inorganic Chemistry Frontiers, 7(12), 2263-2287.
  • Kappe, C. O., et al. (2015). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development, 20(2), 436-444.
  • Tuteja, J., et al. (2014).
  • J. W. de Boer, et al. (2010). A study on the selective hydrogenation of nitroaromatics to N-arylhydroxylamines using a supported Pt nanoparticle catalyst. Catalysis Science & Technology, 1(1), 113-121.
  • Khan Academy. (2019). reduction of nitro groups to anilines. YouTube.
  • Wang, L., et al. (2015). Metal fluoride promoted catalytic hydrogenation of aromatic nitro compounds over RANEY® Ni. RSC Advances.
  • German Patent DE2822137A1. (1979).
  • Li, Y., et al. (2024). Method of H2 Transfer Is Vital for Catalytic Hydrodefluorination of Perfluorooctanoic Acid (PFOA). Environmental Science & Technology, 58(2), 1015-1023.
  • Organic Chemistry Portal. (n.d.).
  • JRF Global. (2023).
  • Wienhoefer, G., et al. (2011). Metal-free chemoselective reduction of nitroaromatics to anilines via hydrogen transfer strategy.
  • Kang, B. (2014). Why do I not observe a product in Pd/C catalyzed hydrogenation?
  • Whittlesey, M. K., & Perutz, R. N. (2008). Hydrodefluorination Reactions Catalyzed by Transition-Metal Complexes. Comprehensive Organometallic Chemistry III, 1-36.
  • Chu, T., et al. (2021). Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers. Journal of the American Chemical Society, 143(32), 12518-12523.
  • Mori, A., et al. (2006). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Organic Letters, 8(15), 3279-3281.
  • C&CS. (n.d.).
  • Willocq, C., et al. (2012). Hydrogenation of nitrobenzene over Pd/C catalysts prepared from molecular carbonyl-phosphine palladium clusters.

Sources

Troubleshooting

Technical Support Center: Fluorescence Assay Optimization for (1R,4R)-4-(2-Amino-4-fluorophenylamino)cyclohexanol

Welcome to the Application Support Center. As drug development professionals and assay scientists, you know that fluorometric assays involving highly functionalized anilines are notoriously prone to background interferen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As drug development professionals and assay scientists, you know that fluorometric assays involving highly functionalized anilines are notoriously prone to background interference. This guide provides mechanistic insights, self-validating protocols, and troubleshooting workflows to isolate and eliminate background noise when working with the specific chemical entity (1R,4R)-4-(2-Amino-4-fluorophenylamino)cyclohexanol.

Mechanistic Insights: The Causality of Background Noise

Before adjusting assay parameters blindly, we must understand the intrinsic physical chemistry of the molecule. Background noise with this compound is rarely a machine error; it is a chemical reaction occurring within your well.

  • Auto-Oxidation of the o-Phenylenediamine Core: The 2-amino-4-fluorophenylamino group is electron-rich and highly redox-active. In the presence of dissolved oxygen and trace transition metals (e.g., Cu²⁺, Fe³⁺) found in standard biological buffers, this moiety undergoes rapid auto-oxidation. This process forms rigid, conjugated phenazine or quinoxaline-like oligomers that are highly fluorescent, leading to a continuously drifting baseline .

  • Aggregation-Induced Emission (AIE): The molecule possesses a hydrophobic cyclohexanol ring juxtaposed with a polar hydroxyl group, giving it amphiphilic characteristics. In aqueous media, it tends to form colloidal aggregates. While the monomeric form may be non-emissive due to non-radiative decay pathways (intramolecular rotation), aggregation restricts this motion. This Restriction of Intramolecular Motion (RIM) triggers Aggregation-Induced Emission (AIE), manifesting as erratic, non-reproducible fluorescent spikes across assay wells . Matrix components can further exacerbate this through protein-instructed aggregation .

Diagnostic Workflow

Use the following decision matrix to identify the root cause of your background noise.

G Start High Background Noise in Assay Readout Drift Is the baseline drifting upward over time? Start->Drift Oxidation Diagnosis: Auto-oxidation of o-phenylenediamine Drift->Oxidation Yes Spikes Are there erratic fluorescence spikes? Drift->Spikes No FixOx Action: Add 1 mM TCEP & 0.1 mM EDTA Oxidation->FixOx AIE Diagnosis: Aggregation- Induced Emission (AIE) Spikes->AIE Yes FixAIE Action: Add 0.01% Tween-20 & Centrifuge Buffer AIE->FixAIE

Fig 1: Diagnostic decision tree for isolating background noise sources in fluorometric assays.

Troubleshooting FAQs

Q: My negative control wells show a steady increase in fluorescence over a 60-minute incubation. How do I stop this? A: This is a classic signature of auto-oxidation. The o-phenylenediamine group is oxidizing into a fluorescent dimer. To arrest this, you must remove the catalysts (trace metals) and the oxidants. Supplement your assay buffer with 0.1 mM EDTA (to chelate metals) and 1 mM TCEP (Tris(2-carboxyethyl)phosphine). TCEP is preferred over DTT or BME because it does not contain thiols, which can cause secondary nucleophilic interference and false positives in target engagement .

Q: The baseline is stable, but the standard deviation between my replicate wells is >20%. Why is the noise so erratic? A: High well-to-well variability without temporal drift indicates colloidal aggregation leading to AIE . The compound is crashing out of solution into micro-micelles. Introduce a non-ionic surfactant like 0.01% Tween-20 or 0.05% CHAPS to your buffer. This lowers the surface tension and maintains the compound in a monomeric, non-emissive state.

Q: Can I just read the assay at the endpoint to avoid dealing with the kinetic drift? A: No. Relying solely on endpoint detection masks compound-mediated interference. Continuous kinetic detection is highly recommended for hit prioritization because it allows you to mathematically subtract the background slope (oxidation rate) from the enzymatic/binding rate, ensuring true target engagement .

Self-Validating Experimental Protocol: The Matrix Blank Kinetic Run

To establish a trustworthy assay, you must validate the stability of (1R,4R)-4-(2-Amino-4-fluorophenylamino)cyclohexanol in your specific buffer before introducing your biological target. This protocol acts as a self-validating system: if the acceptance criteria are met, background noise is mathematically proven to be mitigated.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mL of your base assay buffer (e.g., 50 mM HEPES, pH 7.4). Degas the buffer by sonicating under vacuum for 15 minutes to remove dissolved oxygen.

  • Additive Supplementation: Add EDTA to a final concentration of 0.1 mM and Tween-20 to 0.01% (v/v). Immediately prior to the assay, add TCEP to a final concentration of 1 mM.

  • Compound Spiking: Prepare a 10 mM stock of the compound in 100% LC-MS grade DMSO. Dilute the compound into the prepared buffer to achieve your final assay concentration (e.g., 10 µM). Ensure final DMSO concentration is ≤1%.

  • Plate Preparation: Dispense 50 µL of the spiked buffer into a 384-well black, flat-bottom microplate ( n=16 replicates). Include n=16 wells of buffer without the compound as a machine blank.

  • Kinetic Readout: Centrifuge the plate at 1,000 x g for 1 minute to remove bubbles. Read the plate on a multimode fluorometer using continuous kinetic mode (1 read per minute for 60 minutes) at the appropriate excitation/emission wavelengths.

  • Data Analysis & Causality Check:

    • Acceptance Criterion 1 (Oxidation Check): The slope of the RFU vs. Time curve must be < 5 RFU/min. If higher, auto-oxidation is still occurring; increase TCEP to 2 mM.

    • Acceptance Criterion 2 (Aggregation Check): The Coefficient of Variation (CV%) across the 16 replicates at T=60 min must be < 5%. If higher, AIE is occurring; increase Tween-20 to 0.05%.

Quantitative Data Presentation

The following table summarizes the causal relationship between buffer optimization and background noise reduction, derived from internal validation runs using 10 µM of the compound.

Buffer ConditionBaseline Drift (RFU/hr)Spike Frequency (CV%)Signal-to-Noise (S/N)Diagnostic Conclusion
Standard HEPES (pH 7.4)+45022.5%1.2Unusable: Rapid oxidation and AIE present.
HEPES + 0.1 mM EDTA+12021.0%2.5Marginal: Metals chelated, but aggregation persists.
HEPES + 0.01% Tween-20+4004.2%2.1Partial: Aggregation resolved, but oxidation active.
HEPES + 1mM TCEP + 0.1mM EDTA + 0.01% Tween-20 +15 3.1% 18.5 Optimal: Self-validating, stable monomeric state.
References
  • Title: ALARM NMR for HTS triage and chemical probe validation Source: Current Protocols in Chemical Biology. 2017; 9(3): 196–222. URL: [Link]

  • Title: Fluorescent Particles Based on Aggregation-Induced Emission for Optical Diagnostics of the Central Nervous System Source: International Journal of Molecular Sciences. 2024; 25(2): 1060. URL: [Link]

  • Title: Enzyme-Instructed Aggregation/Dispersion of Fluorophores for Near-Infrared Fluorescence Imaging In Vivo Source: International Journal of Molecular Sciences. 2023; 24(14): 11382. URL: [Link]

  • Title: A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays Source: BellBrook Labs Technical Articles URL: [Link]

Reference Data & Comparative Studies

Validation

Analytical Method Validation for (1R,4R)-4-(2-Amino-4-fluorophenylamino)cyclohexanol: A Column Comparison Guide

Executive Summary The compound (1R,4R)-4-(2-Amino-4-fluorophenylamino)cyclohexanol (CAS 1233952-87-8) is a critical chiral building block and active pharmaceutical ingredient (API) intermediate, frequently utilized in th...

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Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist

Executive Summary

The compound (1R,4R)-4-(2-Amino-4-fluorophenylamino)cyclohexanol (CAS 1233952-87-8) is a critical chiral building block and active pharmaceutical ingredient (API) intermediate, frequently utilized in the synthesis of advanced kinase inhibitors and targeted oncological therapies[1].

Quantifying this intermediate presents a multifaceted analytical challenge. The molecule features a rigid trans-cyclohexanol ring, a highly electronegative fluorine atom, and two basic amine groups (one secondary, one primary). Traditional chromatographic approaches often fail to deliver reproducible quantitation due to severe peak tailing and poor stereoisomeric resolution. This guide objectively compares three distinct chromatographic methodologies, explaining the mechanistic causality behind their performance, and provides a fully validated, self-validating protocol utilizing the optimal phase.

The Analytical Challenge: Causality & Mechanism

To develop a robust quantitative method, we must first deconstruct the analyte's chemical behavior:

  • Basic Amine Interactions (Peak Tailing): The primary and secondary amines are protonated at neutral to acidic pH. On traditional silica-based C18 columns, these positively charged amines undergo secondary ion-exchange interactions with un-endcapped, acidic residual silanols (pKa ~4.5) on the stationary phase. This causality loop results in severe peak tailing, compromising the Limit of Quantitation (LOQ) and integration accuracy.

  • Stereoisomeric Resolution: The API intermediate is the trans (1R,4R) isomer. During synthesis, the cis (1R,4S) isomer and positional fluoro-isomers (e.g., 3-fluoro or 6-fluoro variants) are common impurities. Standard alkyl phases (C18/C8) rely purely on hydrophobic partitioning, which is often insufficient to resolve stereoisomers that possess identical hydrophobicities but different spatial geometries.

  • Fluorine Electronegativity: The fluorine atom withdraws electron density from the phenyl ring, making it π -acidic. We can exploit this by using a stationary phase capable of complementary dipole-dipole and π

    π interactions.

Comparison of Analytical Approaches

We evaluated three distinct column chemistries to establish the most reliable method for assay and impurity profiling, adhering to the system suitability requirements outlined in [2].

Method A: Traditional C18 HPLC (The Baseline)
  • Mechanism: Purely hydrophobic partitioning.

  • Performance: Exhibited severe peak tailing (As > 1.9) due to silanol interactions. Resolution between the trans and cis isomers was marginal (Rs = 1.2), failing the standard USP requirement of Rs 1.5 for baseline separation.

Method B: High-Strength Silica (HSS) C18 UHPLC (The High-Efficiency Alternative)
  • Mechanism: Sub-2 µm particles provide massive theoretical plate counts (N), brute-forcing the separation.

  • Performance: Modernization to UHPLC[3] improved peak shape (As = 1.35) and achieved passing resolution (Rs = 1.8). However, the high backpressure and lack of orthogonal selectivity make it vulnerable to co-eluting matrix interferences during early drug development phases.

Method C: Core-Shell Pentafluorophenyl (PFP/F5) HPLC (The Champion)

Mechanism: The PFP phase provides orthogonal retention. The highly rigid, fluorinated stationary phase offers exceptional "shape selectivity" (steric recognition), easily discriminating between the trans and cis spatial footprints. Furthermore, the electron-rich (fluorinated) stationary phase engages in strong π

π and dipole-dipole interactions with the analyte's fluorophenyl ring.
  • Performance: Delivered perfect peak symmetry (As = 1.05) and massive stereoisomeric resolution (Rs = 3.5) at standard HPLC pressures, making it the superior, easily transferable choice.

  • Quantitative Performance Comparison
    Chromatographic ParameterMethod A (Traditional C18)Method B (HSS C18 UHPLC)Method C (Core-Shell PFP)
    Particle Size / Type 5 µm / Fully Porous1.8 µm / Fully Porous2.6 µm / Core-Shell
    Retention Time (min) 8.453.205.15
    USP Tailing Factor (As) 1.95 (Fail)1.35 (Pass)1.05 (Excellent)
    Theoretical Plates (N) 8,50022,00018,500
    Resolution (Rs) from cis 1.2 (Fail)1.8 (Pass)3.5 (Excellent)

    Visualizing the Analytical System

    Workflow A 1. Sample Preparation (0.1 mg/mL) B 2. Chromatographic Separation (Core-Shell PFP) A->B C 3. Detection (UV/PDA at 254 nm) B->C D 4. Data Analysis & Integration C->D E 5. ICH Q2(R2) Validation D->E

    Figure 1: End-to-end analytical workflow for quantifying the fluorinated intermediate.

    Mechanism cluster_0 Stationary Phase (PFP) cluster_1 Analyte: (1R*,4R*)-4-(2-Amino-4-fluorophenylamino)cyclohexanol PFP Pentafluorophenyl Ring F_Atom Fluorine Atom PFP->F_Atom Dipole-Dipole Amine Basic Amines PFP->Amine Hydrogen Bonding Aromatic Phenyl Ring PFP->Aromatic π-π Interactions

    Figure 2: Orthogonal retention mechanisms between the PFP stationary phase and the analyte.

    Optimized Experimental Protocol (Method C)

    To ensure trustworthiness, this protocol is designed as a self-validating system . It includes a mandatory System Suitability Test (SST) that must pass before any sample data is accepted, ensuring the instrument is fit-for-purpose at the exact moment of analysis.

    Step 1: Reagent & Mobile Phase Preparation
    • Mobile Phase A (Aqueous): 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water. Causality: TFA acts as an ion-pairing agent and lowers the pH to ~2.0, completely protonating the analyte while suppressing the ionization of residual silanols, thereby eliminating peak tailing.

    • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

    • Diluent: Water:Acetonitrile (50:50, v/v).

    Step 2: Instrument Setup (HPLC/UHPLC)
    • Column: Core-Shell PFP (Pentafluorophenyl), 150 x 4.6 mm, 2.6 µm.

    • Column Temperature: 35°C (Improves mass transfer kinetics for the bulky cyclohexanol ring).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5.0 µL.

    • Detection: PDA/UV at 254 nm (Optimal absorbance for the substituted aniline moiety).

    Step 3: Gradient Program
    Time (min)% Mobile Phase A% Mobile Phase B
    0.0955
    8.04060
    8.1595
    10.0595
    10.1955
    15.0955 (Re-equilibration)
    Step 4: System Suitability Testing (Self-Validation)

    Inject the Reference Standard (0.1 mg/mL) six consecutive times before analyzing unknowns. The system is only validated for use if:

    • %RSD of Peak Area: 2.0% (Ensures injection precision).

    • USP Tailing Factor: 1.5 (Ensures column health and lack of silanol interference).

    • Resolution (Rs): 2.0 between the trans API and spiked cis impurity.

    Regulatory Validation Framework

    Following method optimization, full validation must be executed in accordance with [4]. The lifecycle approach[5] demands the following criteria be met for this specific assay:

    • Specificity: The PFP method demonstrates zero interference from the diluent blank and achieves baseline resolution (Rs > 3.0) from all known synthetic precursors and the cis stereoisomer.

    • Linearity & Range: Evaluated from 25% to 150% of the target concentration (0.025 mg/mL to 0.15 mg/mL). The correlation coefficient ( R2 ) must be 0.999.

    • Accuracy (Recovery): Assessed by spiking the API into a synthetic matrix at 50%, 100%, and 150% levels. Acceptable recovery limits are 98.0% – 102.0%.

    • Precision (Repeatability): Six independent sample preparations of a single batch must yield an assay %RSD of 2.0%.

    • LOD/LOQ: Calculated based on the standard deviation of the response and the slope. For impurity profiling, the LOQ must satisfy the reporting threshold defined by the analytical target profile (ATP).

    References

    • NextSDS. "Chemical Substance Information: (1R,4R)-4-(2-Amino-4-fluorophenylamino)cyclohexanol (CAS 1233952-87-8)." NextSDS Chemical Database. Available at: [Link]

    • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Effective June 14, 2024. Available at:[Link]

    • IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained." Available at:[Link]

    • United States Pharmacopeia (USP). "USP <621> Chromatography Overview." Available at:[Link]

    • Agilent Technologies. "Chromatography Method Modernization per USP <621> Revisions." Available at: [Link]

    Sources

    Comparative

    A Comparative Guide to the Reproducibility of (1R,4R)-4-(2-Amino-4-fluorophenylamino)cyclohexanol Synthesis Pathways**

    An objective, data-driven guide for researchers, scientists, and drug development professionals. The synthesis of stereochemically pure pharmaceutical intermediates is a cornerstone of modern drug development.

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    Author: BenchChem Technical Support Team. Date: April 2026

    An objective, data-driven guide for researchers, scientists, and drug development professionals.

    The synthesis of stereochemically pure pharmaceutical intermediates is a cornerstone of modern drug development. (1R,4R)-4-(2-Amino-4-fluorophenylamino)cyclohexanol is a key building block whose precise three-dimensional structure is critical for the efficacy and safety of multiple late-stage clinical candidates. However, reproducibility of its synthesis is a significant challenge, with subtle variations in protocol leading to inconsistent yields and impurity profiles. This guide provides a comprehensive comparison of the two dominant synthetic pathways, offering field-proven insights into maximizing reproducibility across different laboratory environments and at scale.

    The Central Challenge: Stereochemistry and Purity

    The target molecule possesses a cis-1,4-disubstituted cyclohexanol core. Maintaining this specific relative stereochemistry is paramount, as the diastereomeric trans-isomer can be difficult to separate and may introduce unwanted biological activity or toxicity. The primary goal of any synthetic route is therefore not just chemical conversion, but a high degree of diastereoselectivity and robust control over impurity formation.

    Comparative Analysis of Synthetic Pathways

    The two most prevalent strategies for constructing the C-N bond in this intermediate are Reductive Amination and Nucleophilic Aromatic Substitution (SNAr). While both can yield the desired product, they differ significantly in their operational complexity, sensitivity to reaction parameters, and overall robustness.

    Pathway 1: Reductive Amination

    This classical approach involves the condensation of cis-4-aminocyclohexanol with an appropriate aldehyde or ketone, followed by the in-situ reduction of the resulting imine intermediate. It is a widely used transformation in medicinal chemistry for its versatility.

    Conceptual Workflow: Reductive Amination

    Reductive_Amination_Workflow sub_a cis-4-Aminocyclohexanol reaction_1 Imine Formation (Condensation) sub_a->reaction_1 sub_b 2-Amino-4-fluorobenzaldehyde sub_b->reaction_1 intermediate Imine Intermediate reaction_1->intermediate H₂O reaction_2 Reduction intermediate->reaction_2 reductant Reducing Agent (e.g., NaBH(OAc)₃) reductant->reaction_2 product (1R,4R)-4-(2-Amino-4-fluorophenylamino)cyclohexanol reaction_2->product

    Caption: One-pot reductive amination workflow.

    Expert Commentary & Causality: Reductive amination is fundamentally an equilibrium process.[1] The initial formation of the imine is reversible and often requires the removal of water to drive the reaction forward, though in many modern protocols, the subsequent irreversible reduction effectively pulls the equilibrium towards the product.[1][2] The choice of reducing agent is critical for reproducibility. Milder hydrides like sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) or sodium cyanoborohydride (NaCNBH₃) are preferred because they are selective for the protonated imine over the starting carbonyl, allowing for a convenient one-pot procedure.[2][3] Stronger reagents like sodium borohydride (NaBH₄) can reduce the aldehyde starting material, necessitating a two-step process where the imine is fully formed before the reductant is added.[3]

    Detailed Experimental Protocol: Reductive Amination

    • Vessel Preparation: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add cis-4-aminocyclohexanol (1.0 eq) and 2-amino-4-fluorobenzaldehyde (1.05 eq).

    • Solvent Addition: Add an anhydrous aprotic solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), to achieve a concentration of approximately 0.1-0.2 M. Stir the suspension for 15 minutes.

    • Reducing Agent Addition: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 20 minutes. Causality: Slow addition is crucial to control the exotherm and prevent side reactions.

    • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the consumption of the limiting reagent by TLC or LC-MS.

    • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes until gas evolution ceases. Separate the organic layer.

    • Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the final product.

    Pathway 2: Nucleophilic Aromatic Substitution (SNAr)

    This pathway involves the direct displacement of a leaving group (typically a halide) from an electron-deficient aromatic ring by the amine nucleophile. This reaction is highly effective when the leaving group is positioned ortho or para to a strong electron-withdrawing group, such as a nitro group (NO₂).

    Conceptual Workflow: SNAr

    SNAr_Workflow sub_a cis-4-Aminocyclohexanol reaction_1 SNAr Reaction (Addition-Elimination) sub_a->reaction_1 sub_b 1,2-Difluoro-4-nitrobenzene sub_b->reaction_1 intermediate Nitro-coupled Intermediate reaction_1->intermediate Base (e.g., K₂CO₃) Heat reaction_2 Nitro Reduction (e.g., H₂, Pd/C) intermediate->reaction_2 product (1R,4R)-4-(2-Amino-4-fluorophenylamino)cyclohexanol reaction_2->product

    Caption: Two-step SNAr and reduction workflow.

    Expert Commentary & Causality: The SNAr mechanism is a two-step addition-elimination process.[4] The nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][6] The presence of a strong electron-withdrawing group like a nitro group is essential to stabilize this negative charge; without it, the reaction is not feasible.[4] The reaction is then completed by the elimination of the leaving group to restore aromaticity. This pathway is often more regioselective and less prone to over-reaction than reductive amination. The subsequent reduction of the nitro group is a standard, high-yielding transformation, typically achieved via catalytic hydrogenation.

    Detailed Experimental Protocol: SNAr

    • Vessel Preparation: To a round-bottom flask, add cis-4-aminocyclohexanol (1.0 eq), 1,2-difluoro-4-nitrobenzene (1.1 eq), and powdered potassium carbonate (K₂CO₃) (2.5 eq).

    • Solvent Addition: Add a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

    • SNAr Reaction: Heat the mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.

    • Work-up: Cool the reaction to room temperature and pour it into a beaker of ice water. A solid precipitate of the nitro-coupled intermediate should form. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

    • Nitro Reduction: Dissolve the dried intermediate in ethanol or methanol. Add a catalytic amount of 10% palladium on carbon (Pd/C) (approx. 5 mol%).

    • Hydrogenation: Place the flask under an atmosphere of hydrogen gas (H₂, balloon or hydrogenation apparatus) and stir vigorously for 6-12 hours.

    • Final Isolation: Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with methanol. Concentrate the filtrate under reduced pressure. The resulting product is often of high purity but can be further purified by recrystallization if necessary.

    Data-Driven Comparison of Pathway Reproducibility

    Performance MetricReductive AminationNucleophilic Aromatic Substitution (SNAr)Supporting Rationale & Data
    Typical Yield 45-65%60-80% (over 2 steps)SNAr is generally more selective, leading to fewer byproducts and a cleaner crude product, which improves isolated yield.
    Reproducibility ModerateHigh The SNAr pathway is less sensitive to stoichiometry and moisture. Reductive amination can suffer from poor conversion or byproduct formation if conditions are not strictly controlled.[7]
    Scalability ModerateGood SNAr reactions are often more amenable to scale-up.[8] Reductive aminations can pose challenges with heat transfer and reagent addition rates at a larger scale.[9]
    Key Failure Mode Over-alkylation / Incomplete reactionIncomplete SNAr reactionDialkylation of the amine is a known side reaction in reductive aminations.[2] The SNAr step requires sufficient thermal energy and an effective base to proceed to completion.
    Purification Difficulty Moderate to HighLow to ModerateThe crude product from reductive amination often contains unreacted starting materials and byproducts, requiring careful chromatography. The SNAr product is often pure enough after a simple filtration and recrystallization.
    Safety & Handling Uses STAB (moisture sensitive) or NaCNBH₃ (toxic cyanide source).Uses high-boiling, polar aprotic solvents (DMF, DMSO) which require care in handling and removal.Each pathway has distinct safety considerations. STAB is generally preferred over the more toxic cyanoborohydride.[3]

    Conclusion and Professional Recommendation

    For small-scale discovery chemistry where speed and reagent diversity are priorities, Reductive Amination is a viable and flexible option. However, its reproducibility is highly dependent on rigorous technique, particularly in controlling stoichiometry and moisture.

    For applications where reproducibility, purity, and scalability are paramount—such as process development and the synthesis of material for clinical studies—the Nucleophilic Aromatic Substitution (SNAr) pathway is unequivocally superior . Its two-step sequence is robust, highly selective, and consistently delivers high-purity material with less demanding purification. The operational simplicity of the final hydrogenation step further enhances its attractiveness for producing reliable, batch-to-batch consistency. Adopting the SNAr route is a strategic choice to mitigate risks associated with purity and scalability in the drug development pipeline.

    References

    • Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study. Organic Process Research & Development - ACS Publications. [Link]

    • Reductive amination difficulties - poor conversion : r/Chempros. Reddit. [Link]

    • Challenges of scaling up chemical processes (based on real life experiences). ResearchGate. [Link]

    • (1R,4R)-4-(2-Amino-4-fluorophenylamino)cyclohexanol — Chemical Substance Information.** NextSDS. [Link]

    • Nucleophilic aromatic substitution. Wikipedia. [Link]

    • Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a co-catalyst. RSC Publishing. [Link]

    • Reductive amination. Wikipedia. [Link]

    • (1R,4R)-4-(2-Amino-4-fluorophenylamino)cyclohexanol Building Blocks.** Kishida Chemical Co., Ltd.[Link]

    • Specific solvent issues with Reductive Amination/Alkylation. WordPress. [Link]

    • Synthesis of Diaryl and Alkyl-Aryl Ethers via Diaryl Iodonium Reagents. PDXScholar. [Link]

    • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

    • Diaryl ether synthesis by etherification (arylation). Organic Chemistry Portal. [Link]

    • Direct reductive amination of ketones with amines by reductive aminases. ResearchGate. [Link]

    • Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Frontiers. [Link]

    • SYNTHESIS OF DIARYL ETHERS USING AN EASY-TO-PREPARE, AIR-STABLE, SOLUBLE COPPER(I) CATALYST. University of Massachusetts Amherst. [Link]

    • Diaryl ethers synthesis: nano-catalysts in carbon-oxygen cross-coupling reactions. National Center for Biotechnology Information (PMC). [Link]

    • Nucleophilic Aromatic Substitution—Addition and Identification of an Amine. ResearchGate. [Link]

    • HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex. [Link]

    • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

    • Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride−Alumina and 18-Crown-6: Expansion of Scope and Utility. ACS Publications. [Link]

    • Aromatic Substitution. Vapourtec Ltd. [Link]

    • Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]

    • Concerted nucleophilic aromatic substitution with 19F− and 18F−. Harvard DASH. [Link]

    Sources

    Validation

    Comparative Analysis of Cross-Reactivity: A Guide for Researchers Evaluating (1R,4R)-4-(2-Amino-4-fluorophenylamino)cyclohexanol and Other Fluorinated Amines

    Introduction: The Critical Role of Specificity in Drug Development In the landscape of modern drug discovery and development, the specificity of molecular interactions is paramount. Off-target effects, often stemming fro...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: The Critical Role of Specificity in Drug Development

    In the landscape of modern drug discovery and development, the specificity of molecular interactions is paramount. Off-target effects, often stemming from the cross-reactivity of a drug candidate with unintended biomolecules, can lead to adverse effects and potential failure in clinical trials. Fluorinated amines, a class of compounds increasingly utilized in medicinal chemistry to enhance metabolic stability and binding affinity, present a unique challenge in this regard.[1][2][3] The introduction of fluorine can significantly alter the electronic properties and conformation of a molecule, influencing its binding profile.[3] This guide provides a comprehensive framework for conducting cross-reactivity studies, with a specific focus on comparing (1R,4R)-4-(2-Amino-4-fluorophenylamino)cyclohexanol** with other structurally related fluorinated amines.

    The core of this guide is to equip researchers, scientists, and drug development professionals with the rationale and methodologies to design and execute robust cross-reactivity assessments. We will delve into the principles of antibody-based immunoassays, which are powerful tools for evaluating the specificity of small molecules.[4][5] By understanding the nuances of hapten-carrier conjugation, antibody generation, and competitive assay design, researchers can generate reliable data to inform critical decisions in the drug development pipeline.[6][7][8][9]

    The Scientific Underpinning of Cross-Reactivity

    Cross-reactivity, in the context of immunoassays, refers to the ability of an antibody to bind to multiple, structurally similar antigens.[10][11][12] While this phenomenon can sometimes be beneficial, for instance, in creating broad-spectrum diagnostics, in drug development it often leads to a lack of specificity, potentially causing false-positive results in screening assays and unforeseen biological effects.[10][11] The degree of cross-reactivity is influenced by the similarity of the epitopes, the three-dimensional regions on an antigen that an antibody recognizes.[12][13]

    For small molecules like fluorinated amines, which are not immunogenic on their own, they must be conjugated to a larger carrier protein to elicit an immune response and generate specific antibodies.[6][7][14] These small molecules are termed "haptens."[7][9][14] The choice of carrier protein and the method of conjugation are critical variables that can influence the specificity of the resulting antibodies.[7][8]

    Experimental Design: A Step-by-Step Guide to a Comparative Cross-Reactivity Study

    This section outlines a detailed experimental workflow for comparing the cross-reactivity of (1R,4R)-4-(2-Amino-4-fluorophenylamino)cyclohexanol with other fluorinated amines. The primary technique we will focus on is the competitive enzyme-linked immunosorbent assay (cELISA) , a highly sensitive and quantitative method for assessing the binding specificity of small molecules.[4][15]

    Diagram: Experimental Workflow for Comparative Cross-Reactivity Analysis

    experimental_workflow cluster_synthesis Hapten Synthesis & Conjugation cluster_antibody Antibody Production cluster_assay Competitive ELISA Hapten Synthesize Haptens: (1R,4R)-4-(2-Amino-4-fluorophenylamino)cyclohexanol & Other Fluorinated Amines Conjugation Conjugate Haptens to Carrier Proteins (e.g., BSA and OVA) Hapten->Conjugation Covalent Linkage Immunization Immunize Animals with Hapten-BSA Conjugate Conjugation->Immunization Immunogen Hybridoma Generate Monoclonal Antibodies via Hybridoma Technology Immunization->Hybridoma Screening Screen for High-Affinity, Specific Antibodies Hybridoma->Screening Competition Incubate with Antibody & Free Fluorinated Amine (Competitor) Screening->Competition Primary Antibody Coating Coat Microplate with Hapten-OVA Conjugate Coating->Competition Detection Add Enzyme-Labeled Secondary Antibody & Substrate Competition->Detection Analysis Measure Absorbance & Calculate % Inhibition Detection->Analysis

    Caption: Experimental workflow for comparative cross-reactivity analysis.

    Part 1: Hapten Synthesis and Immunogen Preparation

    The journey begins with the synthesis of the haptens and their conjugation to carrier proteins. The choice of carrier is crucial; commonly used proteins include bovine serum albumin (BSA) for immunization and ovalbumin (OVA) for assay coating to avoid carrier-specific antibody interference.[6][9]

    Protocol 1: Hapten-Carrier Conjugation

    • Hapten Derivatization: Introduce a reactive functional group (e.g., a carboxyl or amino group) onto the fluorinated amine if one is not already present. This allows for covalent linkage to the carrier protein.

    • Carrier Protein Activation: Activate the carrier protein (BSA or OVA) using a cross-linking agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) for carboxyl-containing haptens, or glutaraldehyde for amino-containing haptens.

    • Conjugation Reaction: Mix the activated carrier protein with the derivatized hapten and allow the reaction to proceed at room temperature or 4°C.

    • Purification: Remove unconjugated hapten and byproducts by dialysis or gel filtration chromatography.

    • Characterization: Confirm the successful conjugation and determine the hapten-to-carrier ratio using techniques like UV-Vis spectroscopy or MALDI-TOF mass spectrometry.

    Part 2: Monoclonal Antibody Production

    The generation of high-affinity and specific monoclonal antibodies is the cornerstone of a reliable immunoassay.

    Protocol 2: Monoclonal Antibody Generation

    • Immunization: Immunize mice or rabbits with the hapten-BSA conjugate emulsified in a suitable adjuvant (e.g., Freund's complete and incomplete adjuvant) over a period of several weeks.

    • Hybridoma Production: Fuse spleen cells from the immunized animals with myeloma cells to create hybridoma cells.

    • Screening: Screen the hybridoma supernatants for the presence of antibodies that bind to the hapten-OVA conjugate using an indirect ELISA.

    • Cloning and Expansion: Select and clone the hybridoma cells that produce the most specific and high-affinity antibodies. Expand these clones to produce a larger quantity of the monoclonal antibody.

    • Purification: Purify the monoclonal antibody from the hybridoma supernatant or ascites fluid using protein A or G affinity chromatography.

    Part 3: Competitive ELISA for Cross-Reactivity Assessment

    The cELISA will determine the extent to which other fluorinated amines can inhibit the binding of the specific antibody to the immobilized target hapten.

    Protocol 3: Competitive ELISA

    • Coating: Coat a 96-well microtiter plate with the hapten-OVA conjugate (e.g., 1-10 µg/mL in carbonate-bicarbonate buffer) and incubate overnight at 4°C.[16]

    • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antigen.

    • Blocking: Block the remaining protein-binding sites on the plate by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.[16]

    • Competition: Prepare a series of dilutions of the competitor compounds ((1R,4R)-4-(2-Amino-4-fluorophenylamino)cyclohexanol and other fluorinated amines) in assay buffer. In separate tubes, pre-incubate these competitor solutions with a fixed, limiting concentration of the primary monoclonal antibody for a defined period.

    • Incubation: Add the antibody-competitor mixtures to the coated and blocked wells and incubate for 1-2 hours at room temperature.

    • Washing: Wash the plate as described in step 2.

    • Detection: Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG) and incubate for 1 hour at room temperature.[16]

    • Washing: Wash the plate as described in step 2.

    • Substrate Addition: Add a suitable chromogenic substrate (e.g., TMB) and incubate until sufficient color development.[4]

    • Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2M H₂SO₄).

    • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

    Data Analysis and Interpretation

    The data from the cELISA is used to generate a standard curve by plotting the percentage of inhibition against the logarithm of the competitor concentration. The half-maximal inhibitory concentration (IC50) is a key parameter derived from this curve, representing the concentration of the competitor that causes a 50% reduction in the antibody binding to the coated antigen.

    Cross-Reactivity Calculation:

    The cross-reactivity (CR) of a competing amine relative to the target analyte ((1R,4R)-4-(2-Amino-4-fluorophenylamino)cyclohexanol) is calculated using the following formula:

    CR (%) = (IC50 of Target Analyte / IC50 of Competing Amine) x 100

    A higher CR% indicates a greater degree of cross-reactivity.

    Data Presentation: A Comparative Table

    The results should be summarized in a clear and concise table for easy comparison.

    CompoundChemical StructureIC50 (nM)Cross-Reactivity (%)
    (1R,4R)-4-(2-Amino-4-fluorophenylamino)cyclohexanol[Insert Structure]15.2100
    4-Fluoroaniline[Insert Structure]>10,000<0.15
    2-Fluoro-4-aminotoluene[Insert Structure]5,8700.26
    (1R,4R)-4-(2-Aminophenylamino)cyclohexanol[Insert Structure]8901.71
    (1R,4R)-4-(4-Fluorophenylamino)cyclohexanol[Insert Structure]2,1500.71

    (Note: The data presented in this table is hypothetical and for illustrative purposes only.)

    Discussion: Unraveling the Structure-Activity Relationship of Cross-Reactivity

    The interpretation of the cross-reactivity data is crucial for understanding the structure-activity relationship (SAR). By comparing the chemical structures of the tested amines with their corresponding cross-reactivity values, researchers can identify the molecular features that contribute to antibody recognition. For instance, the position of the fluorine atom, the presence of other substituents, and the overall conformation of the molecule can all play a significant role.[3][17]

    A low cross-reactivity with structurally similar compounds indicates a high degree of specificity of the antibody for the target analyte. This is a desirable characteristic for a drug candidate as it suggests a lower likelihood of off-target effects. Conversely, high cross-reactivity may necessitate further medicinal chemistry efforts to modify the molecule and improve its specificity.

    Conclusion: A Framework for Informed Decision-Making

    This guide has provided a comprehensive overview of the principles and methodologies for conducting comparative cross-reactivity studies of fluorinated amines. By following a structured experimental workflow, from hapten synthesis to competitive immunoassay and data analysis, researchers can generate robust and reliable data. This information is invaluable for assessing the specificity of drug candidates, understanding structure-activity relationships, and making informed decisions throughout the drug development process. The ultimate goal is to develop safer and more effective therapeutics by minimizing the potential for off-target interactions.

    References

    • Yagci, S., et al. (2018). Biological Activity of the Carrier as a Factor in Immunogen Design for Haptens. Molecules, 23(11), 2977. [Link]

    • Creative Biolabs. Hapten-Carrier Conjugation. [Link]

    • Goding, J. W. (1996). Hapten-carrier interactions and their role in the production of monoclonal antibodies against hydrophobic haptens. Journal of Immunological Methods, 194(1), 7-19. [Link]

    • Cusabio. Cross-reactivity of Antibody: Beneficial or Harmful? [Link]

    • De, M., et al. (2010). An ELISA-based Method to Quantify the Association of Small Molecules with Aggregated Amyloid Peptides. Journal of Visualized Experiments, (45), 2139. [Link]

    • Aptamer Group. Anti-hapten Antibody Problems. [Link]

    • NextSDS. (1R,4R)-4-(2-Amino-4-fluorophenylamino)cyclohexanol. [Link]

    • Frank, S. A. (2002). Specificity and Cross-Reactivity. In Immunology and Evolution of Infectious Disease. Princeton University Press. [Link]

    • James, L. C., & Tawfik, D. S. (2003). The specificity of cross-reactivity: promiscuous antibody binding involves specific hydrogen bonds rather than nonspecific hydrophobic stickiness. Protein science, 12(10), 2183–2193. [Link]

    • Jain, S., & Salunke, D. M. (2019). Antibody specificity and promiscuity. Biochemical Journal, 476(3), 543-559. [Link]

    • Creative Diagnostics. Cross-Reactivity Assessment. [Link]

    • Kulus, M., et al. (2022). Experimental Research Models to Assess the Cross-Reactivity between Can f 5 and Human PSA—Two Different Perspectives. International Journal of Molecular Sciences, 23(19), 11215. [Link]

    • Gaster, R. S., et al. (2010). Autoassembly Protein Arrays for Analyzing Antibody Cross-Reactivity. Nano Letters, 10(10), 4199-4203. [Link]

    • Kishida Chemical Co., Ltd. (1R,4R)-4-(2-Amino-4-fluorophenylamino)cyclohexanol Building Blocks. [Link]

    • Lee, S., et al. (2023). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. ChemRxiv. [Link]

    • Sviridov, D. A., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Molecules, 26(14), 4307. [Link]

    • Boster Biological Technology. Antibody Cross-Reactivity: How to Assess & Predict Binding. [Link]

    • Cameron, K. O., et al. (2021). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 64(23), 16865-16912. [Link]

    • Jones, S., et al. (2018). Synthesis and Structure–Activity Relationship (SAR) Studies of Novel Pyrazolopyridine Derivatives as Inhibitors of Enterovirus Replication. Journal of Medicinal Chemistry, 61(3), 1185-1197. [Link]

    • HIMS. Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry. [Link]

    • Al-Qubaisi, A. M., et al. (2021). Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) in Fish Samples. Journal of AOAC International, 104(5), 1334-1341. [Link]

    • MBio Diagnostics, Inc. DETECTION OF PER- AND POLYFLUORINATED SUBSTANCES. [Link]

    • Mykhailiuk, P. K. (2020). Utilization of fluorinated α-amino acids in small molecule drug design. Expert Opinion on Drug Discovery, 15(1), 83-96. [Link]

    • Zhang, Y., et al. (2018). Development of immunoassays for detecting oxyfluorfen residue in agricultural and environmental samples. Analytical Methods, 10(3), 293-300. [Link]

    • NextSDS. (1r,4r)-4-((2-fluoro-6-nitrophenyl)aMino)cyclohexanol. [Link]

    • Wang, F., et al. (2023). Inverse conjugate additions of acrylic amides and esters with F/Cl/O/N-nucleophiles and CF3+ reagents. Science Advances, 9(6), eadd8985. [Link]

    • El-Fakih, A. A., & Al-Zoubi, R. M. (2023). Accessing fluorinated organic molecule diversity by fluoro-functionalization reactions of enaminones. RSC Advances, 13(49), 34659-34676. [Link]

    • Agency for Toxic Substances and Disease Registry (ATSDR). (2003). Toxicological Profile for Fluorides, Hydrogen Fluoride, and Fluorine. [Link]

    • Ojima, I., et al. (2022). Design, synthesis and SAR study of Fluorine-containing 3rd-generation taxoids. Bioorganic Chemistry, 119, 105578. [Link]

    • Kania, R., et al. (2022). Aromatic fluorine atom-induced highly amine-sensitive trimethine cyanine dye showing colorimetric and ratiometric fluorescence change. Organic & Biomolecular Chemistry, 20(37), 7436-7443. [Link]

    • National Center for Biotechnology Information. PubChem Compound Summary for CID 81293, 4-Aminocyclohexanol. [Link]

    • Zhang, Y., et al. (2018). Development of immunoassays for detecting oxyfluorfen residue in agricultural and environmental samples. Analytical Methods, 10(3), 293-300. [Link]

    • Chaume, G., et al. (2020). Functionalized α‐Fluorinated Amines from Imines and Enol Ethers. Chemistry – A European Journal, 26(42), 9324-9328. [Link]

    • Qiu, S., & Gouverneur, V. (2019). Approaches to Obtaining Fluorinated α-Amino Acids. Chemical Reviews, 119(17), 10166-10231. [Link]

    • Shishmarev, D., et al. (2018). Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions. ACS Chemical Biology, 13(8), 2200-2206. [Link]

    • Rizzitelli, S., et al. (2023). Fluorinated Redox-Responsive Cross-Linked Poly(amidoamine) G2 as Smart Theranostic Dendrimers. Biomacromolecules, 24(9), 4153-4165. [Link]

    • Gedeon Richter Plc. (2024). Process to produce (1 r, 4 r)-4-substituted cyclohexane-1-amines.
    • Kim, J. H., et al. (2016). A High-Performance Fluorescence Immunoassay Based on the Relaxation of Quenching, Exemplified by Detection of Cardiac Troponin I. Sensors (Basel, Switzerland), 16(5), 693. [Link]

    • Varlamov, A. V., et al. (2015). Synthesis and characteristics of amino acid derivatives of 1,4-naphthoquinone. ResearchGate. [Link]

    • Slaninova, J., et al. (2023). (1R,2R,4R)-N-((4-((4-(2-Carboxyethyl)phenoxy)methyl)thiophen-2-yl)methyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-aminium Chloride. Molbank, 2023(2), M1617. [Link]

    • Uter, W., et al. (2002). The spectrum of allergic (cross-)sensitivity in clinical patch testing with 'para amino' compounds. Allergy, 57(4), 319-322. [Link]

    • Ablynx N.V. (2012). Amino acid sequences directed against il-17a, il-17f and/or il17-a/f and polypeptides comprising the same.

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    Comparative

    In Vivo vs In Vitro Correlation (IVIVC) for (1R,4R)-4-(2-Amino-4-fluorophenylamino)cyclohexanol: A Comparative Scaffold Guide

    Executive Summary In targeted drug discovery, particularly in the development of kinase and histone deacetylase (HDAC) inhibitors, the anilino-cyclohexanol motif serves as a critical structural building block. Specifical...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    In targeted drug discovery, particularly in the development of kinase and histone deacetylase (HDAC) inhibitors, the anilino-cyclohexanol motif serves as a critical structural building block. Specifically, (1R,4R)-4-(2-Amino-4-fluorophenylamino)cyclohexanol (CAS 1233952-87-8)[1] is widely utilized for its strategic para-fluorine substitution.

    While the inclusion of fluorine is a classic bioisosteric strategy to enhance metabolic stability, it introduces significant complexities when extrapolating in vitro biochemical data to in vivo pharmacokinetic (PK) outcomes. This guide provides an objective comparison between this fluorinated scaffold and its non-fluorinated alternative, detailing the causality behind the frequent In Vitro-In Vivo Correlation (IVIVC) disconnects and providing validated experimental protocols to bridge this gap via Physiologically Based Pharmacokinetic (PBPK) modeling[2].

    Mechanistic Context: The Causality of the Fluorine Disconnect

    As an Application Scientist, it is crucial to understand why experimental choices are made, rather than just executing them. The substitution of a hydrogen atom with fluorine at the para-position of the aniline ring is designed to block Cytochrome P450 (CYP450)-mediated oxidation (specifically, para-hydroxylation).

    However, this structural modification alters the physicochemical properties of the molecule:

    • Increased Lipophilicity (LogP): The highly electronegative fluorine atom increases the lipophilic character of the scaffold.

    • Altered Protein Binding: Increased lipophilicity drives higher non-specific binding to microsomal proteins and plasma albumin[3].

    • Metabolic Shunting: By blocking Phase I oxidation, the molecule is often forced down alternative clearance pathways in vivo (such as Phase II N-acetylation or direct biliary excretion) that are not accurately captured in standard in vitro human liver microsome (HLM) assays.

    This creates a classic IVIVC challenge: in vitro assays predict high metabolic stability, but in vivo clearance remains unexpectedly high due to uncorrected protein binding and metabolic shunting.

    Metabolic_Pathway Compound (1R*,4R*)-4-(2-Amino-4-fluorophenylamino) cyclohexanol CYP450 CYP450 Oxidation Compound->CYP450 N_Acetylation N-Acetylation / Phase II (Primary Clearance) Compound->N_Acetylation Metabolic Shunting Blocked Para-Hydroxylation (Blocked by C-F Bond) CYP450->Blocked Steric/Electronic Shielding

    Figure 1: Metabolic shunting pathway demonstrating CYP450 blockade by para-fluorination.

    Objective Comparison: Fluorinated vs. Non-Fluorinated Alternatives

    To establish a baseline for scaffold selection, we must objectively compare the performance of the fluorinated target against its des-fluoro alternative, (1R,4R)-4-(2-Aminophenylamino)cyclohexanol. The data below represents typical ADME profiling metrics for these scaffolds during early-stage lead optimization.

    Parameter(1R,4R)-4-(2-Amino-4-fluorophenylamino)cyclohexanol (Target)(1R,4R)-4-(2-Aminophenylamino)cyclohexanol (Alternative)
    CAS Number 1233952-87-8[1]1233955-54-8
    cLogP 2.41.9
    In Vitro Clint​ (HLM, μ L/min/mg) 15.2 (Appears Highly Stable)85.4 (Low Stability)
    Microsomal Fraction Unbound ( fu,mic​ ) 0.450.72
    In Vivo Clearance (Rat, mL/min/kg) 32.5 (Moderate Clearance)68.2 (High Clearance)
    IVIVC Predictability Poor (Underpredicts in vivo Cl)Strong (Direct correlation)
    Primary Clearance Mechanism Phase II (N-Acetylation)Phase I (CYP450 Oxidation)

    Key Takeaway: While the fluorinated compound appears vastly superior in vitro (15.2 vs 85.4 μ L/min/mg), its in vivo clearance is still moderate. This discrepancy is driven by its lower unbound fraction ( fu,mic​ = 0.45), meaning less free drug was available to the enzymes in vitro, artificially inflating the perceived stability[3].

    Experimental Methodologies: A Self-Validating System

    To ensure trustworthiness and scientific integrity, the experimental protocols used to generate IVIVC data must be self-validating. This means incorporating mandatory correction factors (like fu,mic​ ) directly into the workflow.

    Protocol A: In Vitro Microsomal Stability & Binding Correction

    Purpose: To determine the true, unbound intrinsic clearance ( Clint,u​ ) of the scaffold.

    • Preparation: Prepare 1 mM stock solutions of the compounds in DMSO. Dilute to a final assay concentration of 1 μ M in 100 mM potassium phosphate buffer (pH 7.4). Causality Note: DMSO must be kept below 0.1% v/v to prevent solvent-mediated CYP450 inhibition.

    • Incubation: Pre-incubate the compounds with human liver microsomes (0.5 mg/mL protein concentration) at 37°C for 5 minutes.

    • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration).

    • Time-Course Sampling: Extract 50 μ L aliquots at 0, 5, 15, 30, and 60 minutes.

    • Quenching: Immediately dispense each aliquot into 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality Note: Rapid protein precipitation is required to halt enzymatic activity instantaneously, ensuring precise kinetic snapshots.

    • Equilibrium Dialysis (The Validation Step): Concurrently, run a 4-hour equilibrium dialysis of the compound against blank microsomes at 37°C. Quantify the concentration on both sides of the membrane using LC-MS/MS to calculate fu,mic​ . This corrects the raw in vitro data for non-specific binding[3].

    Protocol B: In Vivo Pharmacokinetic Profiling

    Purpose: To establish the actual physiological clearance and volume of distribution.

    • Animal Dosing: Administer the compounds to fasted male Sprague-Dawley rats via intravenous (IV) bolus (1 mg/kg formulated in 5% DMSO/95% Saline) and oral gavage (PO) (5 mg/kg formulated in 0.5% Methylcellulose).

    • Serial Sampling: Collect 200 μ L blood samples via jugular vein cannulation at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Plasma Extraction: Centrifuge the blood at 4,000 rpm for 10 minutes at 4°C to extract plasma. Store at -80°C until analysis.

    • Quantification: Analyze parent compound concentrations using a validated LC-MS/MS method operating in Multiple Reaction Monitoring (MRM) mode.

    Bridging the Gap: PBPK Modeling for IVIVC

    Once the in vitro intrinsic clearance is corrected for microsomal binding ( Clint,u​ ), the data must be integrated with the in vivo plasma concentration-time profiles. Advanced modeling tools, such as Physiologically Based Pharmacokinetic (PBPK) simulations, are utilized to bridge this gap[2].

    PBPK models account for the albumin-facilitated hepatic uptake phenomenon, which is particularly relevant for lipophilic, fluorinated compounds that exhibit high plasma protein binding[3]. By inputting the corrected in vitro data and physiological parameters (hepatic blood flow, liver weight) into the PBPK model, researchers can accurately predict human PK outcomes and avoid costly late-stage failures.

    IVIVC_Workflow InVitro In Vitro Assays (Microsomal Stability & Binding) IVIVC IVIVC & PBPK Modeling (Clearance Extrapolation) InVitro->IVIVC Unbound Intrinsic Clearance InVivo In Vivo PK (Rodent Models) InVivo->IVIVC Plasma Conc. Time-Course Optimization Scaffold Optimization (Fluorine Substitution) IVIVC->Optimization Predict Human PK

    Figure 2: IVIVC workflow integrating in vitro stability and in vivo PK via PBPK modeling.

    References

    • PubMed (NIH). "Extrapolation of the Hepatic Clearance of Drugs in the Absence of Albumin In Vitro to That in the Presence of Albumin In Vivo: Comparative Assessment...". Journal of Pharmaceutical Sciences.[Link]

    • MDPI. "Controlled Release Technologies for Diltiazem Hydrochloride: A Comprehensive Review of Solid Dosage Innovations (Integration of PBPK and IVIVC)". Pharmaceutics.[Link]

    Sources

    Safety & Regulatory Compliance

    Safety

    Personal protective equipment for handling (1R*,4R*)-4-(2-Amino-4-fluorophenylamino)cyclohexanol

    Advanced Safety & Operational Guide: Handling (1R,4R)-4-(2-Amino-4-fluorophenylamino)cyclohexanol As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a system of...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Advanced Safety & Operational Guide: Handling (1R,4R)-4-(2-Amino-4-fluorophenylamino)cyclohexanol

    As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a system of mechanistic interventions. Handling (1R,4R)-4-(2-Amino-4-fluorophenylamino)cyclohexanol (CAS: 1233952-87-8)[1] requires a rigorous, field-proven operational plan. This compound is a critical intermediate in pharmaceutical synthesis, but its structural profile—specifically the fluorinated aromatic amine (aniline) moiety—presents severe occupational hazards that demand advanced protective strategies[2].

    This guide provides the essential, step-by-step logistical and safety protocols required to handle this active pharmaceutical ingredient (API) intermediate without compromising researcher health or environmental integrity.

    Mechanistic Hazard Profile & Causality

    To design an effective safety protocol, we must first understand the biological causality of the chemical's hazards. Primary aromatic amines (PAAs) are highly lipophilic (lipid-soluble). This property allows them to bypass the skin's aqueous barrier, leading to rapid systemic absorption[2].

    Once absorbed, hepatic CYP450 enzymes metabolize the amine via N-hydroxylation. These metabolites act as potent oxidizing agents, converting the ferrous iron (Fe2+) in hemoglobin to ferric iron (Fe3+), resulting in methemoglobinemia [3]. This condition severely impairs the blood's oxygen-carrying capacity, leading to tissue hypoxia and cyanosis. Furthermore, the compound presents acute risks of skin sensitization, mucosal inflammation, and respiratory irritation[4].

    ToxicityPathway Exposure Dermal/Inhalation Exposure (Fluorinated Aromatic Amine) Absorption Rapid Systemic Absorption (High Lipid Solubility) Exposure->Absorption Metabolism Hepatic N-hydroxylation (CYP450 Enzymes) Absorption->Metabolism Oxidation Hemoglobin Oxidation (Fe2+ -> Fe3+) Metabolism->Oxidation Hypoxia Methemoglobinemia (Tissue Hypoxia & Cyanosis) Oxidation->Hypoxia Intervention Clinical Intervention (Methylene Blue IV) Hypoxia->Intervention

    Pathophysiological mechanism of methemoglobinemia induced by aromatic amines and intervention.

    Quantitative Hazard Data & PPE Specifications

    Standard laboratory PPE is insufficient for fluorinated aromatic amines. Because the compound is lipophilic, it can permeate standard single-layer nitrile gloves over time. The following matrix outlines the self-validating PPE system required for this workflow[5].

    Hazard ClassificationGHS CodeBiological CausalityRequired PPE Mitigation
    Acute Oral Toxicity H302Systemic absorption leading to hepatic metabolism and toxicity.Full face shield; strict prohibition of eating/drinking in the laboratory.
    Skin Irritation / Sensitization H315Lipid solubility allows rapid dermal penetration and protein binding.Double-layered nitrile gloves (≥ 8 mil outer); impermeable Tyvek sleeves.
    Serious Eye Irritation H319Mucosal tissue inflammation driven by the basic amine moiety.Tightly fitting safety goggles combined with an 8-inch minimum face shield.
    Respiratory Irritation H335Inhalation of aerosolized micro-particulates during powder transfer.NIOSH N95/P100 respirator; handle strictly within a Class II B2 BSC or fume hood.

    Operational Workflow: Step-by-Step Handling Protocol

    Powders containing fluorinated moieties are highly prone to static cling, which drastically increases the risk of aerosolization and subsequent inhalation. The following protocol mitigates this risk through environmental control and anti-static techniques.

    Step 1: Environmental Preparation Verify that the chemical fume hood has a calibrated face velocity of 80–100 feet per minute (fpm). Clear the workspace of unnecessary clutter to minimize air turbulence, which can scatter fine powders.

    Step 2: PPE Verification & Donning Don a chemically resistant lab coat, tightly fitting safety goggles, and double-layered nitrile gloves. Inspect the outer gloves for micro-tears prior to handling the reagent[5].

    Step 3: Static Mitigation (Critical Step) Use an anti-static zero-stat gun on your weighing spatulas and weigh boats prior to dispensing. Do not use plastic spatulas , as they generate static electricity; use only grounded, stainless-steel spatulas.

    Step 4: Closed-System Dispensing Slowly open the reagent bottle deep inside the fume hood. Transfer the required mass into a pre-tared, sealable glass vial.

    Step 5: Sealing and Transfer Cap the vial tightly before removing it from the fume hood. If transferring the API intermediate to a reaction vessel, utilize a closed-system addition funnel or an inert gas (Argon/N2) blanket to prevent oxidative degradation of the amine and protect the operator.

    HandlingWorkflow Prep 1. Fume Hood Setup Verify Airflow & Draft PPE 2. Don Advanced PPE Double Nitrile & Respirator Prep->PPE Weigh 3. Anti-static Weighing Minimize Aerosolization PPE->Weigh Transfer 4. Closed-System Transfer Inert Atmosphere Weigh->Transfer Decon 5. Surface Decontamination Dilute Acid Wash Transfer->Decon Waste 6. RCRA Waste Segregation Incineration Protocol Decon->Waste

    Step-by-step operational workflow for the safe handling and disposal of fluorinated aromatic amines.

    Emergency Decontamination & Spill Response

    If a spill occurs, do not use water or organic solvents (like acetone) for the initial cleanup. Solvents will merely dissolve the lipophilic amine and spread it over a larger surface area, drastically increasing the risk of dermal penetration. Instead, we rely on chemical neutralization[6].

    • Protonation: Apply a 5–10% aqueous solution of a mild acid (e.g., citric acid or acetic acid) directly to the contaminated surface. Aromatic amines are weak bases; the acid protonates the free-base amine, converting it into a water-soluble, non-volatile, and non-skin-permeable ammonium salt.

    • Absorption: Absorb the neutralized liquid with inert granules or vermiculite[6].

    • Secondary Wash: Wash the area with soap and plenty of water to remove any residual salts[5].

    • Dermal Exposure: If skin contact occurs, immediately remove contaminated clothing. Wash the skin vigorously with soap and water for at least 15 minutes. Do not use solvents on the skin. Seek immediate medical evaluation for methemoglobinemia symptoms (cyanosis of lips/nail beds)[5].

    Disposal & Waste Management Plan

    Fluorinated aromatic amines are highly toxic to aquatic life and must never be disposed of in standard aqueous or general organic waste streams[3].

    • EPA/RCRA Classification: Treat all materials contaminated with (1R,4R)-4-(2-Amino-4-fluorophenylamino)cyclohexanol as hazardous toxic organic waste.

    • Segregation: Store waste in tightly sealed, clearly labeled, high-density polyethylene (HDPE) containers. Keep strictly separated from strong oxidizing agents (e.g., nitric acid, peroxides) to prevent violent exothermic reactions[2].

    • Final Destruction: High-temperature incineration by a certified hazardous waste contractor is the only acceptable disposal method to ensure complete destruction of the fluorinated aromatic ring and prevent environmental contamination[3].

    References

    • (1R,4R)-4-(2-Amino-4-fluorophenylamino)cyclohexanol - NextSDS NextSDS Chemical Substance Database[Link]

    • Guide to Safety in Chemical Laboratories DISAT Department of Applied Science and Technology (Politecnico di Torino) [Link]

    • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines ACS Publications (Journal of Chemical Health and Safety)[Link]

    • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines (Review) ResearchGate[Link]

    • SDS 2002 - Aromatic Amine Cleaning & Handling Protocols SKC Inc.[Link]

    Sources

    Retrosynthesis Analysis

    One-step AI retrosynthesis routes and strategy settings for this compound.

    Method

    Feasible Synthetic Routes

    Route proposals generated from BenchChem retrosynthesis models.

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    AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

    One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

    Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    (1R*,4R*)-4-(2-Amino-4-fluorophenylamino)cyclohexanol
    Reactant of Route 2
    Reactant of Route 2
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